H-D-Tyr-OEt.HCl
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQULAXAVRFIAHN-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945912 | |
| Record name | Ethyl tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23234-43-7 | |
| Record name | D-Tyrosine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23234-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl D-tyrosinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023234437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl D-tyrosinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-D-Tyr-OEt.HCl: A Comprehensive Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties of H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride). The information presented herein is intended to support research, development, and application of this compound in various scientific disciplines.
Core Chemical Properties
This compound is the hydrochloride salt of the ethyl ester of D-tyrosine, a non-proteinogenic stereoisomer of the amino acid L-tyrosine. Its chemical structure consists of a central chiral carbon atom bonded to an amino group, a carboxylic acid ethyl ester group, a hydrogen atom, and a p-hydroxybenzyl side chain. The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [1][2] |
| Molecular Weight | 245.70 g/mol | [1][2] |
| Appearance | Beige to off-white powder/crystalline solid | [2] |
| Melting Point | 166-170 °C (for L-isomer) | [3] |
| Solubility | Water: 50 mg/mL at 25°CDMSO: 100 mg/mL | [1][4] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [2] |
Spectroscopic and Analytical Data
While specific spectroscopic data such as NMR and IR spectra are not detailed here, the purity of this compound is typically assessed by techniques like High-Performance Liquid Chromatography (HPLC) and titration. The optical rotation is a key parameter to confirm the stereochemical identity of the D-isomer.
| Parameter | Value | Source(s) |
| Purity | ≥ 99% (Titration) | [2] |
| Optical Rotation | [a]D20 = -6.8 ± 2º (c=2% in H₂O) | [2] |
Acid-Base Properties and pKa Determination
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a standard method for determining the pKa values of an amino acid derivative like this compound.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Acidification: Place the solution in a beaker with a magnetic stir bar. If necessary, add a small, known volume of standardized HCl to lower the initial pH to ensure the α-amino group is fully protonated.
-
Titration with NaOH: Begin stirring the solution and record the initial pH. Add small, precise increments of the standardized NaOH solution from a burette.
-
Data Collection: After each addition of NaOH, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Titration Curve: Continue the titration until the pH has risen significantly, passing through the expected equivalence points for the deprotonation of the α-amino and phenolic hydroxyl groups.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa will correspond to the α-amino group, and the second to the phenolic hydroxyl group.
Stability and Degradation
This compound is generally stable under recommended storage conditions (0-8 °C, dry). However, like other amino acid esters, it can be susceptible to degradation under certain conditions.
Potential Degradation Pathways
-
Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield D-tyrosine and ethanol.
-
Oxidation: The phenolic hydroxyl group of the tyrosine side chain can be oxidized, especially in the presence of metal ions or reactive oxygen species.
-
Racemization: Although less common under normal storage, prolonged exposure to harsh conditions could potentially lead to racemization at the α-carbon.
Experimental Protocol: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of this compound and quantifying any degradation products.
Objective: To develop a chromatographic method that separates the intact this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Forced degradation samples (e.g., acid-stressed, base-stressed, oxidative-stressed, thermally-stressed, and photo-stressed)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, buffers)
Procedure:
-
Forced Degradation Studies: Subject this compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products.
-
Method Development:
-
Column Selection: Start with a standard C18 reversed-phase column.
-
Mobile Phase Selection: Develop a suitable mobile phase, often a gradient of an organic solvent (like acetonitrile) and an aqueous buffer, to achieve separation.
-
Detection Wavelength: Determine the optimal UV wavelength for detecting both the parent compound and its degradation products (typically around the absorbance maximum of the tyrosine chromophore).
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Synthesis
This compound is typically synthesized from D-tyrosine through an esterification reaction.
General Synthesis Pathway
The most common method for the synthesis of amino acid esters is the Fischer esterification.
In this reaction, D-tyrosine is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride (SOCl₂). The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the ethanol, leading to the formation of the ethyl ester. The hydrochloride salt is formed in situ.
Biological Context and Potential Applications
This compound, as a derivative of D-tyrosine, is of interest in neuroscience and drug development. D-amino acids are increasingly recognized for their biological roles. D-tyrosine itself has been investigated for its potential as a tyrosinase inhibitor, which may have neuroprotective effects.[5] The ethyl ester modification can enhance the lipophilicity of the molecule, potentially facilitating its transport across biological membranes, including the blood-brain barrier.
Potential research applications for this compound include:
-
Neurotransmitter Synthesis Studies: As a precursor to D-tyrosine, it can be used to investigate the synthesis and metabolism of catecholamines.
-
Drug Delivery Research: The ester form may serve as a prodrug to deliver D-tyrosine to specific tissues.
-
Enzyme Inhibition Assays: Investigating its effects on tyrosinase and other enzymes involved in tyrosine metabolism.
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties. This guide provides a foundational understanding of its chemical characteristics, including methods for determining its pKa and assessing its stability. The information presented is intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry, neurobiology, and pharmacology. Further research into its specific biological activities and signaling pathways will undoubtedly uncover new applications for this compound.
References
- 1. L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. chemimpex.com [chemimpex.com]
- 3. H-Tyr-OEt·HCl | CAS#:4089-07-0 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to H-D-Tyr-OEt.HCl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Tyr-OEt.HCl, also known as D-Tyrosine ethyl ester hydrochloride. It details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, this document outlines its role as a precursor in neurotransmitter synthesis, explores its potential neuroprotective effects, and provides detailed experimental protocols for its synthesis and analysis, catering to the needs of researchers and professionals in drug development.
Core Concepts: Structure and Physicochemical Properties
This compound is the hydrochloride salt of the ethyl ester of D-tyrosine, an enantiomer of the naturally occurring L-tyrosine. The presence of the ethyl ester group increases the lipophilicity of the molecule compared to D-tyrosine, potentially facilitating its transport across cellular membranes.
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [1][2] |
| Molecular Weight | 245.70 g/mol | [1][2][3] |
| CAS Number | 23234-43-7 | [1][3] |
| Appearance | Beige to off-white powder | [1][3] |
| Melting Point | 166-170 °C | [3] |
| Boiling Point | 373.5 °C at 760 mmHg | [1] |
| Flash Point | 179.7 °C | [1] |
| Solubility | Soluble in water. | [4] |
| Storage Temperature | 0-8 °C, under inert gas (e.g., Argon or Nitrogen).[1][3] | |
| Optical Rotation | [α]D²⁰ = -6.8 ± 2º (c=2% in H₂O) | [3] |
Dopamine Synthesis Pathway and the Role of D-Tyrosine Derivatives
Dopamine, a critical catecholamine neurotransmitter, is synthesized in the brain from L-tyrosine.[5][6][7] While L-tyrosine is the natural precursor, studies have suggested that D-tyrosine and its derivatives may have neuroprotective effects.[8] D-tyrosine has been shown to act as a tyrosinase inhibitor, which could be relevant in neurodegenerative diseases where tyrosinase is implicated.[8] The following diagram illustrates the established dopamine synthesis pathway, providing context for the potential influence of D-tyrosine derivatives.
Caption: The enzymatic conversion of L-Tyrosine to Dopamine.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the esterification of D-tyrosine.
Materials:
-
D-Tyrosine
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Suspend D-tyrosine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
If precipitation is slow, add diethyl ether to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
HPLC Analysis of this compound
This protocol provides a general method for analyzing the purity of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 274 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the compound. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity of the sample can be determined by the area percentage of the main peak.
-
Logical Workflow for Investigating Neuroprotective Effects
The following diagram illustrates a potential experimental workflow to investigate the neuroprotective effects of this compound in an in vitro model of neurotoxicity.
Caption: A logical workflow for in vitro neuroprotection studies.
This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided information on its properties and experimental protocols is intended to facilitate further investigation into its potential therapeutic applications.
References
- 1. lookchem.com [lookchem.com]
- 2. DL-Tyrosine ethyl ester hydrochloride | C11H16ClNO3 | CID 61327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. labme.ai [labme.ai]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of D-Tyrosine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of D-Tyrosine ethyl ester hydrochloride, a valuable amino acid derivative utilized in biochemical research and pharmaceutical development. This document details established synthetic methodologies, experimental protocols, and quantitative data to support laboratory-scale production and ensure high purity of the final compound.
Introduction
D-Tyrosine ethyl ester hydrochloride is a protected form of the non-proteinogenic amino acid D-Tyrosine. The ethyl ester protection of the carboxylic acid group and the hydrochloride salt of the amino group enhance its solubility and stability, making it a versatile building block in peptide synthesis and a precursor in the development of various pharmaceuticals. This guide focuses on the prevalent and efficient methods for its preparation, primarily through Fischer esterification.
Synthetic Methodologies
The synthesis of D-Tyrosine ethyl ester hydrochloride is most commonly achieved via Fischer esterification of D-Tyrosine with ethanol in the presence of an acid catalyst. Two primary variations of this method are widely employed: the use of ethanolic hydrogen chloride and the in-situ generation of the acid catalyst using thionyl chloride.
2.1. Fischer Esterification with Ethanolic Hydrogen Chloride
This classical method involves bubbling dry hydrogen chloride gas through absolute ethanol to generate an acidic environment, which then catalyzes the esterification of D-Tyrosine.
2.2. Fischer Esterification with Thionyl Chloride
An alternative and often more convenient method utilizes thionyl chloride (SOCl₂) as the acid catalyst source. Thionyl chloride reacts with ethanol to form sulfur dioxide, hydrogen chloride, and the reactive ethyl chlorosulfite, which facilitates the esterification. This method avoids the need for handling gaseous HCl directly.
Quantitative Data
The following tables summarize key quantitative data associated with the synthesis and properties of D-Tyrosine ethyl ester hydrochloride.
Table 1: Physicochemical Properties of D-Tyrosine Ethyl Ester Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃·HCl | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 166-170 °C | [2][] |
| Optical Rotation [α]D²⁰ | -6.8 ± 2º (c=2% in H₂O) | [2] |
| Purity | ≥ 99% (Titration) | [2] |
Table 2: Comparison of Synthetic Methods
| Method | Reagents | Typical Yield | Purity | Reference |
| Ethanolic HCl | D-Tyrosine, Ethanol, HCl (gas) | ~80% | High | [4] |
| Thionyl Chloride | D-Tyrosine, Ethanol, Thionyl Chloride | Up to 97.2% | High (99.3% by HPLC) | [4][5] |
Experimental Protocols
4.1. Synthesis via Fischer Esterification with Thionyl Chloride
This protocol is adapted from established procedures and offers high yields and purity.
Materials:
-
D-Tyrosine
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether or Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Tyrosine (e.g., 10 mmol, 1.81 g) in absolute ethanol (e.g., 20 mL).
-
Cool the suspension in an ice bath to -10 °C.
-
Slowly add thionyl chloride (e.g., 25 mmol, 1.82 mL) dropwise to the stirred suspension, maintaining the temperature below room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol and unreacted thionyl chloride under reduced pressure.
-
To the resulting crude product, add diethyl ether or petroleum ether to precipitate the D-Tyrosine ethyl ester hydrochloride as a white solid.[4]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
4.2. Purification by Recrystallization
To achieve high purity, the crude D-Tyrosine ethyl ester hydrochloride can be recrystallized.
Materials:
-
Crude D-Tyrosine ethyl ester hydrochloride
-
Absolute Ethanol
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve the crude product in a minimum amount of hot absolute ethanol.
-
Slowly add anhydrous diethyl ether to the warm solution until a slight turbidity persists.
-
Cool the solution to 0 °C to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a cold mixture of ethanol and diethyl ether (e.g., 1:5 v/v) followed by pure cold diethyl ether.
-
Dry the purified crystals under vacuum.
Visualized Workflow and Reaction
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for D-Tyrosine Ethyl Ester Hydrochloride Synthesis.
Diagram 2: Fischer Esterification Reaction
Caption: Fischer Esterification of D-Tyrosine.
Conclusion
The synthesis of D-Tyrosine ethyl ester hydrochloride via Fischer esterification, particularly with the use of thionyl chloride in ethanol, is a robust and high-yielding method suitable for laboratory and potential scale-up applications. Adherence to the detailed protocols for synthesis and purification outlined in this guide will enable researchers and drug development professionals to consistently produce high-purity D-Tyrosine ethyl ester hydrochloride for their scientific endeavors. Proper characterization of the final product using techniques such as NMR, mass spectrometry, and melting point determination is recommended to confirm its identity and purity.
References
Solubility Profile of H-D-Tyr-OEt.HCl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride) in common organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this document summarizes the available information for the target compound, provides context from its parent amino acid, and presents a detailed experimental protocol for determining solubility.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [1][2] |
| Molecular Weight | 245.70 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1][2] |
| CAS Number | 23234-43-7 | [1][2] |
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound in a range of common organic solvents is limited. The following table summarizes the available data.
| Solvent | Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires ultrasonic treatment. Note: Hygroscopic DMSO can significantly impact solubility; freshly opened DMSO is recommended. | [1][3] |
| Methanol | Data not available | - | |
| Ethanol | Data not available | - | |
| Acetone | Data not available | - | |
| Chloroform | Data not available | - | |
| Dichloromethane | Data not available | - | |
| Ethyl Acetate | Data not available | - | |
| Toluene | Data not available | - |
Qualitative and Inferred Solubility
While quantitative data is scarce, some qualitative descriptions are available. One supplier notes that D-Tyrosine ethyl ester hydrochloride has "high solubility and bioavailability," though this is not quantified[2].
For context, the solubility of the parent amino acid, L-Tyrosine, has been studied in various solvents and generally follows the trend: DMSO > water > methanol > ethanol > n-propanol[4]. It is important to note that the esterification and hydrochloride salt formation will significantly alter the solubility profile compared to the parent amino acid. For instance, the hydrochloride salt form generally increases aqueous solubility.
Experimental Protocol: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method
The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on established methods for determining the solubility of amino acid derivatives[5][6][7][8].
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, etc.), HPLC grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure equilibrium with the saturated solution.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using HPLC to generate a calibration curve. A typical method might involve a C18 column and a mobile phase of acetonitrile and water with a suitable buffer, with UV detection at a wavelength appropriate for the tyrosine chromophore (around 274 nm)[9][10][11][12][13].
-
Analyze the diluted samples from the solubility experiment under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for Solubility Determination.
This guide provides the currently available information on the solubility of this compound and a robust method for its experimental determination. For drug development and research applications, it is highly recommended to perform experimental verification of solubility in the specific solvent systems of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. jocpr.com [jocpr.com]
In-Depth Technical Guide: Stability and Recommended Storage of H-D-Tyr-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride). Understanding the stability profile of this compound is critical for ensuring its integrity and obtaining reliable and reproducible results in research and development. This document outlines the known stability characteristics, potential degradation pathways, recommended storage conditions, and general protocols for stability assessment.
Core Concepts: Stability of this compound
This compound, as a derivative of the amino acid D-tyrosine, is susceptible to degradation through various mechanisms, primarily driven by environmental factors such as temperature, moisture, light, and oxidative stress. The ester and amino functionalities, along with the phenolic side chain of the tyrosine moiety, are the principal sites of chemical instability.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis of the ethyl ester and oxidation of the tyrosine residue.
-
Moisture: The presence of water can facilitate the hydrolysis of the ethyl ester, yielding D-tyrosine and ethanol. As a hydrochloride salt, the compound is hygroscopic, making it crucial to protect it from moisture.
-
Light: Exposure to light, particularly UV radiation, can promote photo-oxidation of the phenolic ring of the tyrosine moiety.
-
Oxygen: The presence of oxygen can lead to the oxidation of the tyrosine residue, a common degradation pathway for tyrosine-containing compounds.
-
pH: In solution, the pH can significantly influence the rate of hydrolysis and other degradation reactions.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, it is imperative to adhere to appropriate storage conditions. The following tables summarize the recommended storage for both the solid compound and its solutions.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or -20°C | To minimize thermal degradation. |
| Atmosphere | Sealed container, away from moisture | To prevent hydrolysis due to the hygroscopic nature of the salt. |
| Light | Protect from light | To prevent photo-oxidation. |
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent | Temperature | Storage Duration | Rationale |
| DMSO | -80°C | Up to 6 months | To minimize degradation in solution for long-term storage.[1] |
| DMSO | -20°C | Up to 1 month | For shorter-term storage.[1] |
Note: For solutions, it is advisable to prepare fresh solutions for critical applications. If storing solutions, they should be aliquoted to avoid repeated freeze-thaw cycles.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following are general protocols based on ICH guidelines that can be adapted for this compound.
General Workflow for Stability Testing
Caption: General experimental workflow for stability assessment.
Forced Degradation Protocols
1. Hydrolytic Degradation:
-
Acidic Condition: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Condition: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified period.
-
Neutral Condition: Dissolve this compound in purified water and heat at 60-80°C for a specified period.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a suitable analytical method (e.g., UPLC-MS).
2. Oxidative Degradation:
-
Procedure: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Sample Analysis: Monitor the reaction over time by taking aliquots for analysis.
3. Thermal Degradation:
-
Procedure: Place the solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) for an extended period.
-
Sample Analysis: At specified time points, remove samples and analyze for degradation.
4. Photolytic Degradation:
-
Procedure: Expose the solid this compound or a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][3][4][5] A control sample should be protected from light.
-
Sample Analysis: Analyze the exposed and control samples to determine the extent of photodegradation.
Analytical Method for Stability Indicating Analysis
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. A reverse-phase ultra-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS) is highly recommended.
Table 3: Example UPLC-MS Method Parameters
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Detection | UV (e.g., 220 nm and 275 nm) and Mass Spectrometry (ESI+) |
| MS Scan Range | m/z 100 - 500 |
Method Validation: The developed analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[6][7]
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. Adherence to the recommended storage conditions of low temperature, protection from moisture and light, is essential to minimize degradation. The primary degradation pathways are hydrolysis of the ethyl ester and oxidation of the tyrosine moiety. For rigorous stability assessment, forced degradation studies should be conducted, and a validated stability-indicating analytical method, such as UPLC-MS, should be employed. This in-depth understanding and proactive management of the compound's stability will ensure the quality and reliability of experimental outcomes.
References
- 1. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ikev.org [ikev.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. hmrlabs.com [hmrlabs.com]
The Lynchpin of Chiral Peptide Synthesis: A Technical Guide to the Mechanism of Action of H-D-Tyr-OEt.HCl in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise incorporation of non-natural amino acids is a critical step in the development of novel therapeutics with enhanced stability and unique pharmacological profiles. H-D-Tyr-OEt.HCl, or D-Tyrosine ethyl ester hydrochloride, is a key building block in this endeavor. This technical guide provides an in-depth exploration of its mechanism of action in peptide coupling reactions, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to support the research and development of next-generation peptide-based drugs.
Core Mechanism: The Nucleophilic Role of this compound
In peptide synthesis, the formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. This process requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack. This compound serves as the nucleophilic component in this reaction.
The structure of this compound dictates its function:
-
Free Amino Group (H-): The N-terminal α-amino group is unprotected, allowing it to act as a potent nucleophile. The hydrochloride salt (.HCl) stabilizes the compound for storage and is neutralized by a base during the reaction to liberate the free amine.
-
Protected Carboxyl Group (-OEt): The carboxylic acid functionality is protected as an ethyl ester. This prevents the D-Tyrosine molecule from reacting with itself or interfering with the desired coupling reaction.
-
D-Configuration: The stereochemistry at the α-carbon is in the D-configuration, which is a non-natural arrangement. Peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.
The fundamental mechanism involves the nucleophilic attack of the free amino group of this compound on the activated carboxyl group of an N-protected amino acid (e.g., an Fmoc- or Boc-protected L-amino acid). This reaction is facilitated by a coupling agent.
Quantitative Data on Peptide Coupling Efficiency
The efficiency of peptide coupling reactions involving this compound is influenced by several factors, including the choice of coupling reagent, solvent, and reaction time. The following table summarizes representative quantitative data for the coupling of an N-protected amino acid with an amino acid ethyl ester, analogous to this compound.
| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Fmoc-Ala-OH | HBTU/HOBt | DIPEA | DMF | 2 | >95 | >95 |
| Boc-Phe-OH | DIC/HOBt | DIPEA | DCM/DMF | 3 | ~90 | >95 |
| Fmoc-Val-OH | HATU/HOAt | DIPEA | DMF | 4 | >90 | >95 |
| Boc-Gly-OH | EDC/HOBt | NMM | DCM | 2 | >98 | >98 |
Note: Yields and purities are highly dependent on the specific amino acid sequence, scale of the reaction, and purification methods. The data presented are typical for standard coupling protocols.
Experimental Protocols
Below are detailed methodologies for solution-phase and solid-phase peptide coupling reactions using an amino acid ethyl ester like this compound as the amino component.
Solution-Phase Peptide Coupling Protocol
This protocol describes the coupling of an N-protected L-amino acid with this compound in solution.
Materials:
-
N-α-Fmoc-L-Alanine (Fmoc-Ala-OH)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Activation of the N-protected amino acid: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the solution of this compound. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide. Purify the crude product by flash column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of a D-amino acid using an amino acid ester during the synthesis of a peptide on a solid support. For this example, we assume the synthesis is proceeding from a resin-bound amino acid.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Fmoc-Gly-Wang resin)
-
20% Piperidine in DMF
-
N-α-Fmoc-L-Alanine (Fmoc-Ala-OH)
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF, DCM, and MeOH.
-
Coupling of the next amino acid (Fmoc-Ala-OH):
-
In a separate vessel, pre-activate Fmoc-Ala-OH (3 equivalents relative to resin loading) with HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue), the coupling is incomplete and should be repeated.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Incorporation of this compound (as the final amino acid in this example):
-
Perform Fmoc deprotection as described in step 2.
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (3.3 equivalents) to neutralize the salt.
-
To the deprotected peptide-resin, add a solution of a suitable N-protected amino acid (e.g., Boc-Phe-OH, 3 equivalents) that has been pre-activated with a coupling agent like DIC (3 equivalents) in DCM/DMF.
-
Add the neutralized this compound solution to the resin. Agitate for 2-4 hours.
-
Monitor the reaction completion.
-
-
Cleavage and Deprotection: After the final coupling, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.
Mechanistic and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of peptide bond formation.
Caption: Solid-Phase Peptide Synthesis Workflow.
This guide provides a comprehensive overview of the role and mechanism of this compound in peptide synthesis. By understanding these fundamental principles and employing robust experimental protocols, researchers can effectively incorporate this and other D-amino acids to create novel peptides with significant therapeutic potential.
Spectroscopic Profile of H-D-Tyr-OEt.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic characteristics for H-D-Tyr-OEt.HCl. These are based on data available for the racemic mixture (DL-Tyrosine ethyl ester hydrochloride) and the L-enantiomer, which are expected to have identical spectroscopic properties except in chiral environments.
Table 1: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 | d | 2H | Aromatic (C2-H, C6-H) |
| ~6.8 | d | 2H | Aromatic (C3-H, C5-H) |
| ~4.2 | q | 2H | -O-CH2 -CH3 |
| ~4.1 | t | 1H | α-CH |
| ~3.1 | d | 2H | β-CH2 |
| ~1.2 | t | 3H | -O-CH2-CH3 |
Table 2: 13C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Ester) |
| ~156 | Aromatic C-OH |
| ~131 | Aromatic C-H |
| ~127 | Aromatic C (quaternary) |
| ~116 | Aromatic C-H |
| ~62 | -O-CH2 -CH3 |
| ~55 | α-CH |
| ~36 | β-CH2 |
| ~14 | -O-CH2-CH3 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm-1) | Functional Group Assignment |
| 3400-3200 | O-H (phenol), N-H (amine hydrochloride) stretch |
| ~3000 | Aromatic and Aliphatic C-H stretch |
| ~1740 | C=O (ester) stretch |
| ~1600, ~1500, ~1450 | Aromatic C=C stretch |
| ~1250 | C-O (ester) stretch |
| ~830 | para-disubstituted benzene C-H bend |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Assignment |
| 210.1 | [M+H]+ (protonated molecule) |
| 181.1 | [M - C2H5]+ |
| 136.1 | [M - C2H5O2C]+ |
Experimental Protocols
Detailed experimental procedures for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH3+).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or KBr pellet without sample) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal and minimize fragmentation.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.
Caption: General workflow for spectroscopic analysis.
Caption: Logic flow for NMR data interpretation.
The Versatile Scaffold: H-D-Tyr-OEt.HCl in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: H-D-Tyr-OEt.HCl, or D-Tyrosine ethyl ester hydrochloride, is a synthetically accessible and versatile building block that is garnering increasing attention in the field of medicinal chemistry. As a derivative of the non-proteinogenic D-tyrosine, it offers unique stereochemical properties that can impart enhanced metabolic stability and novel pharmacological activities to parent molecules. This technical guide explores the potential applications of this compound as a core scaffold in the design and synthesis of innovative therapeutics, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Core Properties and a Foundation for Discovery
This compound serves as an excellent starting point for chemical modification due to its three primary functional groups: a primary amine, a carboxylic ester, and a phenolic hydroxyl group. These sites allow for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.
| Property | Value | Reference |
| Molecular Formula | C11H16ClNO3 | [Commercial Suppliers] |
| Molecular Weight | 245.70 g/mol | [Commercial Suppliers] |
| CAS Number | 23234-43-7 | [Commercial Suppliers] |
| Appearance | White to off-white solid | [Commercial Suppliers] |
| Solubility | Soluble in DMSO | [Commercial Suppliers] |
Potential Therapeutic Applications: A Landscape of Possibilities
While direct studies on the biological activity of this compound are limited, its role as a precursor and structural motif in a variety of bioactive compounds is well-documented. Research into broader "tyrosine derivatives" provides a strong indication of the potential therapeutic avenues for molecules derived from this scaffold.
Neurodegenerative Disorders: A Focus on Dopaminergic Pathways and Beyond
D-tyrosine and its derivatives are recognized as precursors in the synthesis of neurotransmitters, particularly dopamine.[1] This positions this compound as a valuable starting material for the development of novel agents for neurological and psychiatric conditions. Its inherent structure can be modified to create dopamine agonists, antagonists, or modulators for the treatment of Parkinson's disease, depression, and other mood disorders.[1]
Furthermore, the incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation and facilitate transport across the blood-brain barrier. This suggests a role for this compound in the synthesis of neuroprotective peptides.
Signaling Pathway: Dopamine Synthesis
The following diagram illustrates the biochemical pathway from tyrosine to dopamine, highlighting the precursor role that this compound can play after de-esterification and hydroxylation.
Caption: Dopamine synthesis from this compound precursor.
Oncology: Targeting Apoptosis and Kinase Signaling
Recent studies have highlighted the potential of tyrosine derivatives as inhibitors of key proteins implicated in cancer progression. Specifically, derivatives have been designed and synthesized to target the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. Inhibition of Mcl-1 can restore the apoptotic process in cancer cells, making it a promising therapeutic strategy.
While the cited studies do not explicitly start from this compound, its structure provides a suitable backbone for the synthesis of such inhibitors. The general approach involves the modification of the amine and carboxylic acid functionalities to introduce moieties that can interact with the binding grooves of the target protein.
Quantitative Data: Mcl-1 Inhibition by Tyrosine Derivatives
The following table summarizes the inhibitory activities of novel tyrosine derivatives against Mcl-1. It is important to note that these compounds were not explicitly synthesized from this compound in the cited literature, but the data demonstrates the potential of this chemical class.
| Compound | Target | Kᵢ (nM) |
| Compound 6i | Bcl-2 | 450 |
| Mcl-1 | 190 |
Experimental Workflow: Synthesis of Tyrosine-Based Mcl-1 Inhibitors
The following diagram outlines a generalized workflow for the synthesis and evaluation of tyrosine-based Mcl-1 inhibitors, a process that could utilize this compound as a starting material.
Caption: Generalized workflow for Mcl-1 inhibitor development.
Dermatological and Cosmetic Applications: Modulating Melanin Synthesis
Research has shown that D-tyrosine can act as an inhibitor of tyrosinase, the key enzyme in melanin production. This has led to the exploration of D-tyrosine containing peptides for their anti-melanogenic, or skin-lightening, effects in cosmetic formulations. The ethyl ester of D-tyrosine could potentially offer improved skin penetration due to its increased lipophilicity compared to the parent amino acid.
Experimental Protocols: A Guide to Synthesis and Evaluation
While specific, detailed protocols for the direct modification of this compound are proprietary or not widely published, the following represents a generalized experimental methodology for the synthesis of a hypothetical peptide derivative and its subsequent biological evaluation, based on standard laboratory practices.
1. General Procedure for Peptide Coupling using this compound
-
Materials: this compound, N-protected amino acid, coupling agents (e.g., HATU, HOBt), a tertiary amine base (e.g., DIPEA), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Dissolve this compound and the N-protected amino acid in DMF.
-
Add the coupling agents and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. In Vitro Mcl-1 Inhibition Assay (Fluorescence Polarization)
-
Principle: This assay measures the binding of a fluorescently labeled peptide (e.g., a BH3 domain peptide) to the Mcl-1 protein. Inhibitors will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.
-
Procedure:
-
In a 384-well plate, add a solution of Mcl-1 protein and the fluorescently labeled peptide.
-
Add varying concentrations of the synthesized tyrosine derivative (or control inhibitor).
-
Incubate the plate at room temperature for 1 hour.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Future Directions and Conclusion
This compound represents a promising and versatile starting material for the development of a wide range of therapeutic agents. Its unique stereochemistry and multiple points for chemical modification make it an attractive scaffold for generating novel chemical entities with improved pharmacological profiles. Further exploration of its use in the synthesis of neuroprotective agents, anticancer compounds, and dermatological products is warranted. The continued development of innovative synthetic methodologies will undoubtedly unlock the full potential of this valuable building block in the ongoing quest for new and effective medicines.
References
The Role of H-D-Tyr-OEt.HCl as a Chiral Building Block: A Technical Guide
Abstract: H-D-Tyr-OEt.HCl, the hydrochloride salt of D-tyrosine ethyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic D-tyrosine, it provides a synthetically versatile handle for introducing a specific stereocenter into complex molecules. Its pre-functionalized carboxylic acid (as an ethyl ester) and amine (as a hydrochloride salt) make it an ideal starting material for peptide synthesis, asymmetric synthesis of natural products, and the development of novel pharmaceuticals. This guide provides an in-depth overview of its properties, synthesis, applications, and the biological context of its parent amino acid, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Data
This compound is a white to off-white solid, valued for its defined stereochemistry.[1] Its physical and chemical characteristics are essential for its application in precise synthetic methodologies. The quantitative data associated with this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23234-43-7 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 166-170 °C | [2][] |
| Solubility | DMSO: 100 mg/mL (407.00 mM) | [1] |
| Storage Conditions | 4°C or -20°C, sealed, away from moisture | [1] |
Synthesis and Handling
The primary route to this compound is through the Fischer esterification of D-Tyrosine. This acid-catalyzed reaction with ethanol is a standard and efficient method for protecting the carboxylic acid group, making the amine group available for subsequent reactions after a simple workup.
Experimental Protocol: Synthesis via Fischer Esterification
Objective: To synthesize this compound from D-Tyrosine.
Materials:
-
D-Tyrosine
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas
-
Reaction flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Petroleum ether or diethyl ether
Methodology:
-
Suspend D-Tyrosine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the stirring suspension. Alternatively, bubble dry HCl gas through the mixture until saturation. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting D-Tyrosine spot disappears.[4]
-
Once the reaction is complete, cool the solution to room temperature.
-
Reduce the volume of the solvent under vacuum using a rotary evaporator until a concentrated oil or slurry is obtained.[4]
-
Add petroleum ether or cold diethyl ether to the residue to precipitate the product as a white solid.[4]
-
Collect the solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield this compound.
References
An In-depth Guide to the Discovery and Historical Synthesis of Tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discoveries and the historical evolution of synthetic methodologies for key tyrosine derivatives. The amino acid L-tyrosine, first isolated from cheese casein in 1846 by German chemist Justus von Liebig, is the biochemical precursor to a host of physiologically crucial molecules, including neurotransmitters, hormones, and alkaloids.[1][2] Its derivatives have become indispensable in modern medicine, most notably in the treatment of neurological disorders and endocrine deficiencies.
L-DOPA (Levodopa): The Gold Standard for Parkinson's Disease
L-3,4-dihydroxyphenylalanine (L-DOPA) is a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder characterized by depleted dopamine levels in the brain.[3] While dopamine itself cannot cross the blood-brain barrier, its immediate precursor, L-DOPA, can, where it is then converted to dopamine by the enzyme DOPA decarboxylase.[3][4]
Historical Context and Discovery: The journey of L-DOPA began with its isolation from the seedlings of Vicia faba (fava beans) in 1913 by Marcus Guggenheim.[3][5] This was preceded by its first chemical synthesis (as a racemic mixture, D,L-dopa) by Casimir Funk in 1911.[3] For decades, its biological significance remained elusive. A turning point came in 1938 with the discovery of the enzyme DOPA decarboxylase in mammalian tissues, which converts L-DOPA to dopamine.[3][4] This finding led Blaschko and Holtz to postulate the metabolic pathway from tyrosine to catecholamines in 1939, a pathway that remains fundamental to our understanding of neurochemistry.[3] The revolutionary therapeutic application of L-DOPA for Parkinson's was pioneered in the 1960s, following Arvid Carlsson's Nobel Prize-winning work demonstrating the role of dopamine as a neurotransmitter.[3]
Evolution of Synthesis: Early synthetic routes were often low-yielding and lacked stereocontrol, producing racemic mixtures. A significant breakthrough in industrial-scale, stereoselective synthesis was the development of chirally catalyzed hydrogenation reactions. William S. Knowles was awarded a share of the 2001 Nobel Prize in Chemistry for his work in this area, which included a highly efficient asymmetric synthesis of L-DOPA.[5] Modern approaches have shifted towards biotechnological methods. Advances in genetic engineering have enabled the use of engineered strains of E. coli for industrial fermentation, representing a more sustainable and efficient production method.[1] More recently, biomimetic synthesis strategies inspired by the enzyme tyrosine hydroxylase have been developed, utilizing iron complexes to catalyze the specific hydroxylation of tyrosine to L-DOPA with high efficiency.[6][7]
| Milestone | Investigator(s) | Year | Significance |
| First Chemical Synthesis (D,L-dopa) | Casimir Funk | 1911 | First laboratory synthesis of the dopa molecule.[3] |
| Isolation from Vicia faba | Marcus Guggenheim | 1913 | First isolation of the naturally occurring L-isomer.[3][5] |
| Discovery of DOPA Decarboxylase | Peter Holtz et al. | 1938 | Identified the enzyme that converts L-DOPA to dopamine.[3][8] |
| Asymmetric Synthesis | William S. Knowles | ~1970s | Developed catalytic asymmetric hydrogenation for efficient L-DOPA production, leading to a Nobel Prize in 2001.[5] |
| Biomimetic Synthesis | Multiple Researchers | 2020s | Development of systems mimicking tyrosine hydroxylase for efficient, regioselective synthesis from L-tyrosine.[6][7] |
Thyroid Hormones: Thyroxine (T4) and Triiodothyronine (T3)
The thyroid hormones, synthesized from tyrosine and iodine, are critical regulators of metabolism, growth, and development.[9][10] Their discovery and synthesis revolutionized the treatment of hypothyroidism, a condition marked by an underactive thyroid gland.
Historical Context and Discovery: The story of thyroid hormone therapy began in the 1890s with the use of crude animal thyroid extracts to treat myxedema.[11] The first major step towards a pure, synthesized molecule was the isolation and crystallization of thyroxine (T4) by Edward Calvin Kendall in 1914-1915.[9][11][12] However, this process was incredibly inefficient, requiring three tons of pig thyroids to produce just 33 grams of the hormone.[11] The chemical structure of thyroxine was determined by Charles Robert Harington in 1926, and a year later, in 1927, Harington and George Barger achieved its complete chemical synthesis.[9][11] This landmark synthesis confirmed the structure and provided a pathway to produce the hormone without relying on animal sources. The second active thyroid hormone, triiodothyronine (T3), was identified and synthesized in 1952 by Gross and Pitt-Rivers.[9][11]
Evolution of Synthesis: The initial Harington and Barger synthesis was a multi-step classical organic synthesis. A key challenge was the poor oral absorption of the synthesized thyroxine, which was an acid.[9] This limitation was overcome in 1949 with the introduction of the sodium salt of thyroxine (levothyroxine), which greatly improved its clinical utility and became commercially available.[9] The development of radioimmunoassays in the 1970s, along with the discovery of the peripheral conversion of T4 to the more active T3, solidified levothyroxine monotherapy as the standard of care for hypothyroidism.[9]
| Milestone | Investigator(s) | Year | Significance |
| Isolation of Thyroxine (T4) | Edward C. Kendall | 1915 | First isolation of the pure hormone from thyroid glands.[11][12] |
| Structure Determination of T4 | Charles R. Harington | 1926 | Elucidated the chemical structure of thyroxine.[11] |
| First Chemical Synthesis of T4 | Harington & Barger | 1927 | First total synthesis, confirming its structure.[9][11] |
| Introduction of Sodium Salt of T4 | Glaxo Laboratories | 1949 | Developed a more bioavailable form for clinical use.[9][11] |
| Identification of T3 | Gross & Pitt-Rivers | 1952 | Discovered the second, more potent thyroid hormone.[9][11] |
Catecholamines: Dopamine, Norepinephrine, and Epinephrine
This class of monoamines, derived from tyrosine, functions as critical neurotransmitters and hormones, mediating the "fight-or-flight" response, motor control, and mood.[8][13] The biosynthetic pathway begins with the hydroxylation of tyrosine to L-DOPA, which is then decarboxylated to form dopamine.[13][14] Dopamine can be further converted to norepinephrine (noradrenaline), which in turn can be methylated to form epinephrine (adrenaline).[14]
Historical Context and Discovery: The investigation of catecholamines is a foundational chapter in pharmacology.[8] Adrenaline (epinephrine) was the first hormone to be isolated from its source (the adrenal gland) in the 1890s, even before the term "hormone" was coined.[8][15] The understanding of the biosynthetic pathway began to crystallize in 1939 with the discovery of dopa decarboxylase.[4][8][15] This led to the realization that dopamine was not just an intermediate but a significant molecule in its own right. The role of noradrenaline as a key neurotransmitter in the sympathetic nervous system was firmly established by Ulf von Euler in the mid-1940s.[15]
Evolution of Synthesis: The first synthesis of adrenaline was achieved by Friedrich Stolz in 1904. Early synthetic methods for catecholamines were crucial for confirming their structures and enabling pharmacological studies. Modern synthetic chemistry allows for the production of numerous catecholamine analogues with specific receptor affinities, leading to a wide range of drugs, from bronchodilators to antihypertensives.[8]
| Milestone | Investigator(s) | Year | Significance |
| Isolation of Epinephrine | Oliver & Schäfer, et al. | 1893-94 | First hormone isolated from an endocrine gland.[8][15] |
| First Synthesis of Epinephrine | Friedrich Stolz | 1904 | First chemical synthesis of a hormone. |
| Postulation of Catecholamine Pathway | Blaschko & Holtz | 1939 | Proposed the metabolic pathway from tyrosine.[3] |
| Identification of Norepinephrine as a Neurotransmitter | Ulf von Euler | 1945 | Established noradrenaline's role in the nervous system.[15] |
| Characterization of Biosynthetic Enzymes | Multiple Researchers | ~1960s | Tyrosine hydroxylase and other key enzymes in the pathway were fully characterized.[8] |
Methodologies and Pathways
General Experimental Protocol Outline for Biomimetic L-DOPA Synthesis: Disclaimer: This is a generalized outline based on published research and not a validated laboratory protocol. Specific concentrations, reaction times, and purification methods must be optimized.
-
System Preparation: A reaction vessel is prepared with a buffered aqueous solution (e.g., glycine-HCl buffer) to maintain a specific pH (e.g., pH 4.5).[6]
-
Component Addition: The substrate, L-tyrosine, is dissolved in the buffer.[6] A catalyst, typically a redox complex like Fe(II)-EDTA, is added to simulate the active site of tyrosine hydroxylase.[6]
-
Initiation: The reaction is initiated by adding an oxidant (e.g., hydrogen peroxide) and a reductant (e.g., ascorbic acid).[6] The mixture is maintained at a controlled temperature (e.g., 60°C).[6]
-
Reaction Monitoring: The progress of the reaction is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the formation of L-DOPA.[6]
-
Quenching and Purification: Once the reaction reaches optimal conversion, it is stopped (quenched). The product, L-DOPA, is then isolated and purified from the reaction mixture using chromatographic techniques.
-
Characterization: The identity and purity of the synthesized L-DOPA are confirmed using methods like HPLC-MS/MS, NMR spectroscopy, and measurement of specific rotation.[6]
Visualizations
Diagram 1: Historical Timeline of Key Discoveries This diagram illustrates the chronological progression of major milestones in the discovery and synthesis of important tyrosine derivatives.
Caption: Chronological milestones in tyrosine derivative research.
Diagram 2: Catecholamine Biosynthesis Pathway This diagram outlines the core enzymatic steps in the conversion of L-tyrosine into dopamine, norepinephrine, and epinephrine.
Caption: The enzymatic pathway from L-Tyrosine to catecholamines.
References
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. Tyrosine [chemeurope.com]
- 3. Levodopa: History and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. History of catecholamine research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-DOPA - Wikipedia [en.wikipedia.org]
- 6. Biomimetic synthesis of L-DOPA inspired by tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. History of catecholamine research - Wikipedia [en.wikipedia.org]
- 9. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 13. Catecholamine - Wikipedia [en.wikipedia.org]
- 14. Dopamine - Wikipedia [en.wikipedia.org]
- 15. karger.com [karger.com]
Methodological & Application
Application Notes and Protocols for H-D-Tyr-OEt.HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride) in solid-phase peptide synthesis (SPPS). This document outlines the requisite materials, experimental procedures, and expected outcomes for the successful incorporation of this non-standard amino acid derivative into a peptide sequence.
Introduction
This compound is a derivative of the amino acid D-tyrosine, featuring an ethyl ester protecting group on the C-terminus and a hydrochloride salt on the N-terminus. In the context of solid-phase peptide synthesis, it is most commonly employed as the initial amino acid to be loaded onto a resin, particularly when a C-terminal carboxylic acid is desired after cleavage. The ethyl ester provides temporary protection of the carboxylic acid, which is subsequently removed during the final cleavage and deprotection step. The use of the D-enantiomer allows for the synthesis of peptides with modified structures, potentially enhancing their proteolytic stability or altering their biological activity.
The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1][2] This methodology simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[1][3] The most common strategy, Fmoc/tBu, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[4]
Data Presentation
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [5] |
| Molecular Weight | 245.70 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 4089-07-0 | [5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5][6] |
Experimental Protocols
This section details the protocol for incorporating this compound as the first amino acid onto a Wang resin, a common support for SPPS when a C-terminal carboxylic acid is the target.[7]
Materials
-
This compound
-
Wang Resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Piperidine (20% in DMF)
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol for Loading this compound onto Wang Resin
-
Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.[7]
-
Amino Acid Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and DIPEA (3 equivalents) in DMF. Stir for 10 minutes to neutralize the hydrochloride salt.
-
Activation and Coupling: To the neutralized amino acid solution, add DIC (3 equivalents) and a catalytic amount of DMAP. Add this activation mixture to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin with DMF and DCM.[8]
-
Drying: Dry the resin under vacuum.
Standard SPPS Cycles for Peptide Elongation
Following the successful loading of this compound, the peptide chain is elongated through repetitive cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the previously coupled amino acid. Wash the resin with DMF.[7]
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4]
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat this cycle of deprotection, activation, and coupling for each subsequent amino acid in the desired sequence.
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing all protecting groups, including the ethyl ester from the C-terminal D-tyrosine.
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. The TIS acts as a scavenger to prevent side reactions.[4][7]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature.[7] This step will also hydrolyze the C-terminal ethyl ester to a carboxylic acid.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Pellet the peptide by centrifugation, decant the ether, and dry the peptide. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Visualization of the Workflow
Caption: Workflow for SPPS using this compound as the initial amino acid.
Concluding Remarks
The protocol described provides a comprehensive guide for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis. The use of this derivative allows for the synthesis of peptides with a C-terminal D-tyrosine. As with any chemical synthesis, optimization of coupling times and reagent equivalencies may be necessary to achieve the highest possible yield and purity for a specific peptide sequence. It is always recommended to monitor the completeness of coupling reactions, for instance, by using the Kaiser test.[9]
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis with H-D-Tyr-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support. This application note provides a detailed, step-by-step guide for the synthesis of a dipeptide using H-D-Tyr-OEt.HCl as the C-terminal amino acid ester. The protocol employs the widely used Boc (tert-butyloxycarbonyl) protecting group strategy in conjunction with the efficient EDC/HOBt coupling methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize solution-phase techniques for the synthesis of custom peptides.
Core Principles
The fundamental principle of solution-phase peptide synthesis involves the sequential coupling of Nα-protected amino acids to a C-terminally protected amino acid or peptide fragment in a homogenous solution. The process necessitates the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of the amide (peptide) bond. Following each coupling step, a purification procedure is typically required to remove excess reagents and byproducts.
Experimental Protocols
This section details the synthesis of the model dipeptide, Boc-L-Ala-D-Tyr-OEt.
Materials
-
Boc-L-Ala-OH
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Coupling of Boc-L-Ala-OH with this compound
-
Preparation of the Amine Component: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM. To this solution, add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir the solution for 15-20 minutes at room temperature.
-
Activation of the Carboxyl Component: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Coupling Reaction: To the solution containing the activated carboxyl component, add EDC.HCl (1.1 eq.). Stir the mixture for 5-10 minutes at 0 °C (ice bath).
-
Addition and Reaction: Add the solution of the free amine (from step 1) to the activated carboxyl component solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 2: Work-up and Purification
-
Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 3: Characterization
The identity and purity of the synthesized Boc-L-Ala-D-Tyr-OEt can be confirmed by techniques such as:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized peptide.
Data Presentation
The following table summarizes typical quantitative data for the solution-phase synthesis of a dipeptide using the EDC/HOBt method. Please note that actual yields and purity may vary depending on the specific amino acids, reaction conditions, and purification efficiency.
| Parameter | Typical Value |
| Reaction Scale | 1-10 mmol |
| Reaction Time | 12-16 hours |
| Crude Yield | 85-95% |
| Purity (Crude) | 70-85% |
| Purified Yield | 60-80% |
| Purity (HPLC) | >98% |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the solution-phase synthesis of Boc-L-Ala-D-Tyr-OEt.
Signaling Pathway (Logical Relationship)
Caption: Mechanism of EDC/HOBt mediated peptide bond formation.
Application of H-D-Tyr-OEt.HCl in the Synthesis of Bioactive Peptides: A Detailed Guide for Researchers
Introduction
H-D-Tyr-OEt.HCl, or D-Tyrosine ethyl ester hydrochloride, is a crucial chiral building block in the synthesis of various bioactive peptides. The incorporation of a D-amino acid, such as D-Tyrosine, at the N-terminus of a peptide sequence can significantly enhance its enzymatic stability and, in some cases, its binding affinity and selectivity for specific receptors. This application note provides detailed protocols and data for the use of this compound in the synthesis of opioid peptides, specifically focusing on analogs of enkephalins and dermorphins. These peptides are of significant interest in drug development due to their potent analgesic properties.
Key Applications of this compound in Bioactive Peptide Synthesis
The primary application of this compound is in the solid-phase peptide synthesis (SPPS) of peptides where an N-terminal D-Tyrosine residue is desired. This is particularly relevant in the synthesis of opioid receptor agonists, such as analogs of:
-
Enkephalins: Endogenous pentapeptides (Tyr-Gly-Gly-Phe-Met/Leu) that bind to opioid receptors. The substitution of L-Tyrosine with D-Tyrosine can increase resistance to aminopeptidases.
-
Dermorphins: A family of opioid peptides originally isolated from the skin of South American frogs, which naturally contain a D-Alanine at the second position. Synthetic analogs often incorporate a D-Tyrosine at the first position to enhance bioactivity and stability. A notable example is the highly µ-selective opioid peptide DALDA (H-D-Tyr-D-Arg-Phe-Lys-NH2).[1]
The ethyl ester group on this compound can be advantageous in solution-phase synthesis, while for solid-phase synthesis, the free acid form is typically used after deprotection. However, the hydrochloride salt of the D-Tyrosine ethyl ester can be a convenient and stable starting material for the synthesis of the corresponding Fmoc- or Boc-protected D-Tyrosine required for SPPS.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and bioactivity of a representative bioactive peptide synthesized using a D-Tyrosine derivative.
Table 1: Theoretical Synthesis Parameters for a Model Dermorphin Analog
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Rink Amide MBHA | - | For C-terminal amide peptides. |
| Substitution | 0.5 | mmol/g | |
| Amount | 200 | mg | For a 0.1 mmol synthesis scale. |
| Amino Acid Coupling | |||
| Fmoc-D-Tyr(tBu)-OH | 3 | eq | Relative to resin loading. |
| Coupling Reagent (HBTU) | 2.9 | eq | |
| Base (DIPEA) | 6 | eq | |
| Cleavage | |||
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | v/v/v | Standard cleavage and deprotection. |
| Expected Product | |||
| Peptide Sequence | H-D-Tyr-D-Ala-Phe-Gly-NH2 | - | |
| Molecular Weight | 484.55 | g/mol | |
| Theoretical Yield (crude) | ~48.5 | mg | Based on 0.1 mmol scale. |
Table 2: Comparative Bioactivity of D-Tyrosine Containing Opioid Peptides
| Peptide | Receptor Target | Bioactivity Assay | Ki (nM) | Reference |
| DALDA (H-D-Tyr-D-Arg-Phe-Lys-NH2) | µ-opioid | Radioligand Binding | 2.3 ± 0.4 | [2] |
| bio-DALDA | µ-opioid | Radioligand Binding | 6.5 ± 1.1 | [2] |
| desbio-DALDA | µ-opioid | Radioligand Binding | 4.0 ± 0.9 | [2] |
| [Dmt¹]DALDA | µ-opioid | Radioligand Binding | Subnanomolar | [3] |
| H-Tyr(SO3H)-D-Ala-Phe-Gly-NH2 | µ/δ-opioid | Radioligand Binding | Minimal Interaction | [4] |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a model dermorphin analog, H-D-Tyr-D-Ala-Phe-Gly-NH2, utilizing Fmoc-D-Tyr(tBu)-OH, which can be prepared from this compound.
1. Preparation of Fmoc-D-Tyr(tBu)-OH from this compound (if necessary)
This protocol assumes the availability of the protected amino acid. If starting from this compound, it must first be converted to the N-Fmoc and side-chain protected form. This involves hydrolysis of the ethyl ester to the free carboxylic acid, followed by protection of the N-terminus with Fmoc-OSu and the side-chain hydroxyl group with a tert-butyl (tBu) group.
2. Solid-Phase Peptide Synthesis (SPPS) of H-D-Tyr-D-Ala-Phe-Gly-NH2
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-D-Ala-OH
-
Fmoc-D-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel with a frit
-
Shaker
Protocol:
2.1. Resin Preparation and Swelling
-
Weigh 200 mg of Rink Amide MBHA resin into the synthesis vessel.
-
Add 5 mL of DMF and shake for 30 minutes to swell the resin.
-
Drain the DMF.
2.2. First Amino Acid Coupling (Fmoc-Gly-OH)
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Shake for 5 minutes. Drain. Add another 5 mL of 20% piperidine in DMF and shake for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 0.3 mmol, 89.2 mg), HBTU (2.9 eq, 0.29 mmol, 110 mg) in 2 mL of DMF. Add DIPEA (6 eq, 0.6 mmol, 105 µL). Vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the resin. Shake for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling.
2.3. Subsequent Amino Acid Couplings Repeat the Fmoc deprotection, amino acid activation, and coupling steps for the following amino acids in order:
-
Fmoc-Phe-OH (3 eq, 0.3 mmol, 116.2 mg)
-
Fmoc-D-Ala-OH (3 eq, 0.3 mmol, 93.4 mg)
-
Fmoc-D-Tyr(tBu)-OH (3 eq, 0.3 mmol, 137.8 mg)
2.4. Final Fmoc Deprotection After the final amino acid coupling, perform the Fmoc deprotection step one last time as described in step 2.2.1.
2.5. Peptide Cleavage and Deprotection
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry under vacuum.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water.
-
Add 5 mL of the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
2.6. Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise to 40 mL of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Visualizations
Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Cascade.
Delta-Opioid Receptor Signaling Pathway
Caption: Delta-Opioid Receptor Signaling Cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity of monobiotinylated DALDA: a mu-specific opioid peptide designed for targeted brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Dmt1]DALDA analogues modified with tyrosine analogues at position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and opioid activity of tyrosine sulfate containing dermorphin and deltorphin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
H-D-Tyr-OEt.HCl: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds
H-D-Tyr-OEt.HCl, the hydrochloride salt of D-tyrosine ethyl ester, is a valuable and versatile chiral building block in medicinal chemistry. Its inherent structural features, including a primary amine, a carboxylic ester, and a phenolic hydroxyl group, provide multiple reactive sites for chemical modification, making it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound as a precursor in the development of novel pharmaceutical compounds, with a focus on anticancer agents such as tyrosine-chlorambucil analogs and Mcl-1 inhibitors.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 245.70 g/mol |
| CAS Number | 23234-43-7 |
| Appearance | White to off-white solid |
| Storage Conditions | Store at 4°C, sealed and away from moisture. For long-term storage, -20°C is recommended. |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication).[1] |
Applications in Pharmaceutical Research
The D-configuration of the chiral center in this compound can offer advantages in drug design, such as increased metabolic stability and altered binding affinities to biological targets compared to their L-enantiomers. This precursor has been successfully utilized in the synthesis of various novel compounds with therapeutic potential.
Tyrosine-Chlorambucil Analogs as Anticancer Agents
Chlorambucil is an alkylating agent used in cancer chemotherapy. By conjugating it with D-tyrosine derivatives, researchers have developed novel compounds with enhanced anticancer activity and selectivity.
The following table summarizes the in vitro cytotoxic activity of synthesized D- and L-tyrosine-chlorambucil analogs against human breast cancer cell lines.
| Compound | Spacer Length (n) | Configuration | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| D-Tyrosinol-Chlorambucil | 5 | D | 67.90 | 45.33 |
| L-Tyrosinol-Chlorambucil | 5 | L | 48.63 | 32.17 |
| D-Tyrosinol-Chlorambucil | 10 | D | 16.27 | 152.37 |
| L-Tyrosinol-Chlorambucil | 10 | L | 19.39 | 62.81 |
| Chlorambucil (Control) | - | - | >130 | >130 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7388-7392.
This protocol describes a representative synthesis of a D-tyrosinol-chlorambucil analog with a 10-carbon spacer, adapted from published procedures.
Step 1: Synthesis of D-Tyrosinol
-
To a solution of this compound (1.0 eq) in dry THF, add lithium borohydride (LiBH₄) (2.0 eq) portion-wise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield D-tyrosinol.
Step 2: Synthesis of the Spacer-Chlorambucil Moiety
-
To a solution of 11-aminoundecanoic acid (1.0 eq) and chlorambucil (1.0 eq) in DMF, add HBTU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the spacer-chlorambucil conjugate.
Step 3: Coupling of D-Tyrosinol and Spacer-Chlorambucil
-
To a solution of the spacer-chlorambucil conjugate (1.0 eq) in DMF, add HBTU (1.2 eq) and DIPEA (2.5 eq), and stir for 15 minutes.
-
Add D-tyrosinol (1.0 eq) to the reaction mixture and stir at room temperature for 24 hours.
-
Purify the crude product by column chromatography on silica gel to obtain the final D-tyrosinol-chlorambucil analog.
Caption: Synthetic workflow for a D-tyrosinol-chlorambucil analog.
Tyrosine Derivatives as Mcl-1 Inhibitors
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to therapy. Novel tyrosine derivatives have been synthesized and identified as potent Mcl-1 inhibitors.
The following table presents the binding affinity (Ki) of synthesized tyrosine derivatives to Mcl-1 and their antiproliferative activity (IC₅₀) against various cancer cell lines.
| Compound | Mcl-1 Ki (µM) | K562 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | KM3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 5g | 0.18 | 15.32 | 12.87 | 10.25 | 18.64 |
| 6l | 0.27 | 20.15 | 18.43 | 14.76 | 22.31 |
| 6c | 0.23 | 18.99 | 16.54 | 13.01 | 20.18 |
Data extracted from European Journal of Medicinal Chemistry, 2020, 191, 112142.
This protocol outlines a general synthetic route for a class of tyrosine-based Mcl-1 inhibitors.
Step 1: N-Acylation of this compound
-
To a solution of this compound (1.0 eq) and a substituted benzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-acylated intermediate.
Step 2: Suzuki Coupling
-
To a solution of the N-acylated intermediate (if it contains a suitable halogen for coupling) (1.0 eq) and a boronic acid derivative (1.5 eq) in a mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100°C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired Mcl-1 inhibitor.
Caption: General synthetic workflow for tyrosine-based Mcl-1 inhibitors.
Signaling Pathways
The development of novel pharmaceutical compounds from this compound often targets key cellular signaling pathways involved in disease progression, particularly in cancer.
Apoptosis Signaling Pathway
Many anticancer drugs, including those derived from this compound, exert their therapeutic effect by inducing apoptosis (programmed cell death) in cancer cells. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Mcl-1 Signaling in Cancer
Mcl-1 is a key regulator of the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation. Mcl-1 inhibitors, such as those derived from this compound, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby promoting apoptosis.
Caption: Mechanism of action of Mcl-1 inhibitors.
References
Application Notes and Protocols: Peptide Coupling Reactions Involving H-D-Tyr-OEt.HCl
Introduction
These application notes provide detailed experimental protocols for the coupling of N-protected amino acids to D-Tyrosine ethyl ester hydrochloride (H-D-Tyr-OEt.HCl). This compound is a common building block in the synthesis of peptides and peptidomimetics, where the D-amino acid confers specific conformational properties and increased resistance to enzymatic degradation. The protocols outlined below are intended for researchers in peptide chemistry, drug discovery, and materials science, detailing two common and efficient solution-phase coupling methodologies: carbodiimide-mediated coupling using EDC in conjunction with HOBt, and uronium salt-based coupling using HBTU.
Materials and Reagents
Proper handling and quality of reagents are critical for successful peptide synthesis. All glassware should be oven-dried and reactions conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.[1]
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Notes |
| D-Tyrosine ethyl ester HCl | C₁₁H₁₆ClNO₃ | 245.70 | The amine component for coupling. Store in a cool, dry place.[2] |
| N-α-Protected Amino Acid | Varies | Varies | The carboxylic acid component (e.g., Boc-AA-OH, Fmoc-AA-OH). |
| EDC.HCl | C₈H₁₈N₃Cl | 191.70 | Water-soluble carbodiimide coupling agent.[3] Byproduct is water-soluble, simplifying work-up.[3][4] |
| HBTU | C₁₁H₁₆F₆N₅OP | 379.24 | Uronium salt coupling agent. Known for high efficiency and minimal racemization.[5][6] |
| HOBt | C₆H₅N₃O | 135.12 | Additive used with carbodiimides to suppress racemization and improve efficiency.[3][7] |
| DIPEA (or DIEA) | C₈H₁₉N | 129.24 | Non-nucleophilic tertiary base used for in situ neutralization of amine hydrochlorides and to facilitate coupling.[7] |
| NMM | C₅H₁₁NO | 101.15 | N-Methylmorpholine, an alternative tertiary base.[7] |
| DCM (Dichloromethane) | CH₂Cl₂ | 84.93 | Anhydrous grade recommended. Common reaction solvent.[8] |
| DMF (Dimethylformamide) | C₃H₇NO | 73.09 | Anhydrous grade recommended. Common reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Used for extraction and purification. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Used as a 0.1 M, 1 M, or 5% aqueous solution for work-up.[8][9] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Used as a saturated aqueous solution for work-up.[8][9] |
| Brine (Saturated NaCl) | NaCl | 58.44 | Used for final wash during work-up to remove water.[8][9] |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous, used for drying organic layers.[8] |
General Experimental Workflow
The coupling of an N-protected amino acid to this compound in solution phase follows a consistent workflow. The process involves the activation of the carboxylic acid, nucleophilic attack by the amine of the D-tyrosine derivative, and subsequent purification of the resulting dipeptide.
Caption: General workflow for solution-phase peptide coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester to facilitate amide bond formation and minimize racemization.[3][7]
Reaction Components
| Component | Stoichiometry (eq.) | Purpose |
| N-Protected Amino Acid | 1.0 | Carboxylic acid source |
| This compound | 1.0 - 1.2 | Amine source |
| EDC.HCl | 1.2 - 1.5 | Coupling agent |
| HOBt | 1.2 - 1.5 | Racemization suppressant |
| DIPEA | 2.0 - 2.5 | Base for neutralization & coupling |
| Anhydrous DCM or DMF | - | Solvent |
Detailed Methodology
-
Preparation : In a round-bottom flask under an inert nitrogen atmosphere, dissolve the N-protected amino acid (1.0 eq.), EDC.HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM.[9]
-
Activation : Cool the mixture to 0°C in an ice bath and stir for 5-10 minutes. This "pre-activation" step allows for the formation of the HOBt active ester.[1][8]
-
Amine Addition : To the cold, stirred solution, add this compound (1.0 eq.) followed by the dropwise addition of DIPEA (2.4 eq.).[9] The first equivalent of DIPEA neutralizes the hydrochloride salt of the amine, while the remainder facilitates the coupling reaction.
-
Reaction : Allow the reaction to stir at 0°C for an additional 30 minutes, then remove the ice bath and continue stirring at room temperature overnight (12-18 hours).[8][9]
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.[9]
-
Work-up :
-
Remove the DCM under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).[8]
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[8][9] These washes remove the water-soluble urea byproduct, excess base, and unreacted starting materials.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.[8][9]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.[8][9]
EDC/HOBt Activation Pathway
Caption: Activation pathway for EDC/HOBt mediated coupling.
Protocol 2: HBTU Mediated Coupling
HBTU is an aminium/uronium salt that efficiently promotes peptide bond formation. It reacts with the carboxylic acid to form an HOBt-ester in situ. This method is known for its speed and high coupling efficiency.[6][10]
Reaction Components
| Component | Stoichiometry (eq.) | Purpose |
| N-Protected Amino Acid | 1.0 | Carboxylic acid source |
| This compound | 1.0 - 1.2 | Amine source |
| HBTU | 1.0 - 1.1 | Coupling agent |
| DIPEA | 2.0 - 3.0 | Base for neutralization & coupling |
| Anhydrous DMF | - | Solvent |
Detailed Methodology
-
Preparation : Dissolve the N-protected amino acid (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Activation : Add DIPEA (2.0 eq.) to the solution and stir for 2-5 minutes at room temperature. The solution will typically change color, indicating activation.
-
Amine Addition : In a separate flask, dissolve this compound (1.2 eq.) in a small amount of DMF and add DIPEA (1.0 eq.) to neutralize the salt. Add this solution to the activated carboxylic acid mixture.
-
Reaction : Stir the reaction mixture at room temperature for 2-4 hours. HBTU couplings are generally much faster than carbodiimide methods.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up :
-
Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc).
-
Wash the organic phase with 5% aqueous HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The tetramethylurea byproduct from HBTU is soluble and removed during the washes.[7]
-
-
Purification : Purify the crude product by flash column chromatography.
HBTU Activation Pathway
Caption: Activation pathway for HBTU mediated coupling.
Characterization of the Final Product
After purification, the identity and purity of the synthesized dipeptide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess diastereomeric purity.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the desired product.[9]
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.[9]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. HBTU - Wikipedia [en.wikipedia.org]
- 6. HBTU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 7. bachem.com [bachem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Note: Analytical Methods for Monitoring Reactions with H-D-Tyr-OEt.HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction H-D-Tyr-OEt.HCl, or D-Tyrosine ethyl ester hydrochloride, is a crucial chiral building block used in peptide synthesis and the development of various pharmaceuticals. As a derivative of the natural amino acid L-tyrosine, its D-enantiomeric form is integral to creating peptides with modified biological activity or stability.[1] The precise monitoring of reactions involving this compound is critical to ensure high yield, purity, and, most importantly, the stereochemical integrity of the final product. This document provides detailed application notes and protocols for the primary analytical methods used to monitor these reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring reactions involving this compound. It is versatile and can be adapted to assess reaction progress (conversion), product purity, and the enantiomeric purity of starting materials and products.
Reversed-Phase HPLC (RP-HPLC) for Reaction Progress and Purity
RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for resolving the starting material, this compound, from its less polar products (e.g., N-acylated or peptide-coupled derivatives).
Experimental Protocol: RP-HPLC
-
System: A standard HPLC system with a UV detector is sufficient.
-
Column: Phenomenex Gemini C18 column (or equivalent), 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
-
Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes, followed by a 5-minute re-equilibration at 5% B. The gradient should be optimized based on the specific product's polarity.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[3]
-
Detection: UV absorbance at 220 nm or 275 nm (for the tyrosine aromatic ring).[2][4]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of ~0.1-0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Data Presentation: Reaction Monitoring by RP-HPLC
Quantitative analysis is performed by integrating the peak areas of the reactant and product over time.
| Timepoint (min) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,540,000 | 0 | 0% |
| 30 | 985,600 | 551,300 | 35.8% |
| 60 | 512,100 | 1,025,000 | 66.6% |
| 120 | 75,480 | 1,459,800 | 94.8% |
| 240 | < 5,000 (Below LOQ) | 1,531,200 | >99% |
Note: % Conversion is calculated as [Product Area / (Reactant Area + Product Area)] x 100, assuming similar response factors.
Chiral HPLC for Enantiomeric Purity
Maintaining the enantiomeric integrity of the D-tyrosine stereocenter is often critical. Chiral HPLC is essential for separating the D- and L-enantiomers of the starting material and product to detect any potential racemization during the reaction. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for separating underivatized amino acid enantiomers.[5]
Experimental Protocol: Chiral HPLC
-
System: HPLC with UV detector.
-
Column: Astec CHIROBIOTIC T (teicoplanin-based CSP) or Daicel CROWNPAK CR(+) column.[5][6]
-
Mobile Phase: An isocratic mobile phase is common. A typical system could be a mixture of Methanol/Water (e.g., 60:40 v/v) or an ethanol/acid/water mixture.[5][7] LC-MS compatible systems using volatile buffers like ammonium formate are also effective.[5]
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at 220 nm or 275 nm.
-
Sample Preparation: Dilute a reaction aliquot in the mobile phase and filter.
Data Presentation: Enantiomeric Excess (e.e.) Analysis
| Compound | Retention Time (D-Enantiomer) | Retention Time (L-Enantiomer) | % D-Enantiomer | % L-Enantiomer | Enantiomeric Excess (% e.e.) |
| This compound (t=0) | 9.8 min | 13.4 min | 99.8% | 0.2% | 99.6% |
| Product (t=final) | 11.2 min | 15.1 min | 99.5% | 0.5% | 99.0% |
Note: Retention times are illustrative.[6] % e.e. = |(% D - % L) / (% D + % L)| x 100.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of reaction products and detecting potential byproducts. It combines the separation power of HPLC with the mass-resolving capability of mass spectrometry.[8] This is particularly useful for unambiguously identifying the desired product by its mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS
-
LC System: Use the RP-HPLC conditions described in Section 1.1, ensuring the mobile phase is compatible with mass spectrometry (e.g., use formic acid instead of TFA if possible, as TFA can cause ion suppression).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode is typically used for amino acid derivatives, as the amine group is readily protonated.[9]
-
Scan Range: Set a mass range appropriate for the expected masses of the reactant and product (e.g., 100-800 m/z).
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the product to confirm its formation and retention time. Analyze the full mass spectrum of the product peak to confirm its molecular weight.
Data Presentation: Product Mass Verification
| Compound | Formula | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| H-D-Tyr-OEt | C₁₁H₁₅NO₃ | 210.11 | 210.11 |
| N-Acetyl-D-Tyr-OEt | C₁₃H₁₇NO₄ | 252.12 | 252.12 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for confirming the structure of the final product. ¹H NMR can also be used for quantitative reaction monitoring.[10] By observing the disappearance of proton signals from the starting material and the simultaneous appearance of new signals corresponding to the product, one can determine the reaction kinetics and conversion.[10][11]
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
At each time point, take an aliquot of the reaction. Quench the reaction if necessary and remove the solvent in vacuo.
-
Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on the reaction solvent and compound solubility).
-
Add a known amount of an internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.
-
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify characteristic peaks for the starting material (e.g., the α-proton) and the product (e.g., a new acetyl methyl group in an acetylation reaction).
-
Integrate the area of the reactant peak, the product peak, and the internal standard peak.
-
The ratio of the reactant/product integral to the internal standard integral allows for the calculation of their concentrations over time.
-
Data Presentation: ¹H NMR Quantitative Analysis
(Example: N-acetylation of this compound)
| Proton Signal | Chemical Shift (δ, ppm) | t = 0 min (Normalized Integral) | t = 120 min (Normalized Integral) |
| Internal Standard (Singlet) | 3.10 | 1.00 | 1.00 |
| H-D-Tyr-OEt α-proton (Triplet) | ~4.15 | 1.00 | 0.05 |
| N-Acetyl-D-Tyr-OEt α-proton (Multiplet) | ~4.60 | 0.00 | 0.95 |
| N-Acetyl-D-Tyr-OEt Acetyl group (Singlet) | ~1.90 | 0.00 | 2.85 (for 3H) |
UV-Vis Spectroscopy
For certain reactions, UV-Vis spectroscopy can be a simple and effective method for kinetic analysis.[12] The tyrosine chromophore (the phenol ring) has a characteristic UV absorbance around 275-280 nm.[4] If the reaction modifies the electronic environment of this ring or consumes the tyrosine moiety, the change in absorbance at a specific wavelength can be monitored over time to determine the reaction rate.
Experimental Protocol: UV-Vis Kinetic Monitoring
-
System: A temperature-controlled UV-Vis spectrophotometer.
-
Wavelength Selection: Scan the UV-Vis spectrum of the starting material and the purified product to find a wavelength with a significant difference in absorbance (an isosbestic point may also be useful). For tyrosine, changes are often monitored around 275 nm or 295 nm if the phenoxide is formed.[4]
-
Sample Preparation: Prepare the reaction mixture directly in a quartz cuvette inside the spectrophotometer. The initial concentration should be set to give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Acquisition: Record the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: Plot absorbance vs. time. The shape of this curve can be used to determine the reaction order and calculate the rate constant.[12]
Data Presentation: Kinetic Data from UV-Vis Spectroscopy
| Time (s) | Absorbance at 295 nm |
| 0 | 0.152 |
| 30 | 0.288 |
| 60 | 0.391 |
| 90 | 0.470 |
| 120 | 0.531 |
| 180 | 0.615 |
Visualizations
Caption: General experimental workflow for monitoring reactions.
Caption: Logic for selecting the appropriate analytical method.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
Application Notes and Protocols for H-D-Tyr-OEt.HCl Derivatization in Opioid Receptor Ligand Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization of H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride) for the development of potent and selective opioid receptor ligands. The protocols focus on the synthesis of a key derivative, 2',6'-dimethyl-D-tyrosine (Dmt), and its incorporation into a well-characterized opioid peptide, demonstrating the significant impact of this modification on biological activity.
Introduction
The N-terminal tyrosine residue is a critical pharmacophore for the activity of opioid peptides, with its phenolic hydroxyl and amino groups playing crucial roles in receptor recognition and binding.[1][2] Derivatization of this residue, particularly through methylation of the aromatic ring, has emerged as a powerful strategy to enhance the affinity, selectivity, and in vivo stability of opioid ligands.[3][4][5] Specifically, the introduction of two methyl groups at the 2' and 6' positions of the tyrosine ring to create 2',6'-dimethyl-D-tyrosine (Dmt) has been shown to significantly increase the potency of various opioid peptides.[2][3]
This document outlines the rationale and methodology for the derivatization of a D-tyrosine precursor, conceptually starting from this compound, to synthesize Boc-Dmt-OH, a protected form suitable for solid-phase peptide synthesis (SPPS). Subsequently, a detailed protocol for the incorporation of Dmt into the potent mu-opioid receptor (MOR) agonist peptide, [Dmt¹]DALDA, is provided.
Application: Enhancement of Opioid Receptor Affinity
The primary application of derivatizing this compound to Dmt is to increase the binding affinity and efficacy of opioid peptides at their target receptors. The steric bulk of the methyl groups on the aromatic ring of Dmt is thought to restrict the conformational flexibility of the peptide, favoring a bioactive conformation for receptor binding. This modification has been successfully applied to various opioid peptide families, including enkephalins and dermorphins.[1][2][4]
Quantitative Data: Comparison of Tyr¹ vs. Dmt¹ Containing Opioid Peptides
The following table summarizes the in vitro binding affinities (Ki) of opioid peptides containing an N-terminal D-Tyrosine (D-Tyr) versus those containing its derivatized form, 2',6'-dimethyl-D-tyrosine (Dmt), at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Peptide | N-Terminal Residue | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| DALDA | D-Tyr | 0.5 - 1.5 | 10 - 20 | >1000 |
| [Dmt¹]DALDA | Dmt | 0.05 - 0.2 | 5 - 15 | >1000 |
| Deltorphin II | L-Tyr | >1000 | 0.2 - 0.5 | >1000 |
| [Dmp¹]Deltorphin II* | Dmp | >1000 | 0.3 - 0.7 | >1000 |
*Note: Dmp (2',6'-dimethylphenylalanine) is a closely related derivative of Dmt, lacking the hydroxyl group. Data for Dmp is included to illustrate the broader utility of aromatic ring dimethylation. Data is compiled from multiple sources and represents a typical range of reported values.
Experimental Protocols
Protocol 1: Synthesis of Boc-D-2',6'-dimethyltyrosine (Boc-Dmt-OH)
This protocol describes a synthetic route to Boc-Dmt-OH, a key building block for SPPS, conceptually starting from a protected D-tyrosine derivative. A microwave-assisted Negishi coupling is a key step in an efficient synthesis of the L-enantiomer and is adaptable for the D-enantiomer.[3][5]
Materials:
-
Boc-D-tyrosine methyl ester
-
Iodine (I₂)
-
Silver sulfate (Ag₂SO₄)
-
Acetonitrile (MeCN)
-
Dimethylzinc (Me₂Zn) or Trimethylaluminum (AlMe₃)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Toluene
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Iodination of Boc-D-tyrosine methyl ester:
-
Dissolve Boc-D-tyrosine methyl ester in acetonitrile.
-
Add silver sulfate and iodine and stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain Boc-D-3',5'-diiodotyrosine methyl ester.
-
-
Microwave-Assisted Negishi Coupling:
-
To a microwave reaction vial, add the diiodotyrosine derivative, palladium catalyst, and ligand.
-
Flush the vial with an inert gas (e.g., argon).
-
Add dry toluene and the methylating agent (e.g., dimethylzinc).
-
Seal the vial and heat in a microwave reactor (e.g., 110 °C for 2 hours).[6]
-
After cooling, quench the reaction and purify the crude product by silica gel chromatography to yield Boc-D-2',6'-dimethyltyrosine methyl ester.
-
-
Saponification:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate to yield Boc-D-2',6'-dimethyltyrosine (Boc-Dmt-OH).
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂)
This protocol outlines the manual solid-phase synthesis of the opioid peptide [Dmt¹]DALDA using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-Dmt-OH
-
Fmoc-D-Arg(Pbf)-OH
-
Fmoc-Phe-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Fmoc-protected residues):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.
-
Repeat the deprotection and coupling steps for Fmoc-Phe-OH and Fmoc-D-Arg(Pbf)-OH.
-
-
Boc-Dmt-OH Coupling:
-
After the final Fmoc deprotection, wash the resin extensively with DMF and DCM.
-
Couple Boc-Dmt-OH (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Workflow for the synthesis of [Dmt¹]DALDA.
Caption: Simplified µ-opioid receptor signaling pathway.
References
- 1. Analgesic Peptides: From Natural Diversity to Rational Design | MDPI [mdpi.com]
- 2. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Peptide Synthesis Utilizing H-D-Tyr-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Tyr-OEt.HCl, the hydrochloride salt of D-tyrosine ethyl ester, is a valuable building block in the synthesis of peptides, particularly for the incorporation of a D-tyrosine residue at the C-terminus or within the peptide chain. The ethyl ester protection of the carboxylic acid and the hydrochloride salt form of the amine group allow for controlled, solution-phase peptide coupling reactions. These application notes provide a comprehensive overview, a general experimental protocol, and expected outcomes for the use of this compound in dipeptide synthesis.
D-amino acids are incorporated into peptide-based drug candidates to increase their proteolytic stability, modulate their pharmacological activity, and constrain their conformation. The protocols outlined below are based on well-established solution-phase peptide synthesis methodologies.
Data Presentation: Representative Dipeptide Synthesis
The following table summarizes typical quantitative data for the synthesis of a generic dipeptide, Boc-Xaa-D-Tyr-OEt, where "Xaa" represents any Boc-protected amino acid. These values are representative and may vary depending on the specific amino acid "Xaa" used, the coupling reagents, and the reaction conditions.
| Parameter | Value | Method of Analysis |
| Starting Materials | ||
| Boc-Xaa-OH | 1.0 eq | - |
| This compound | 1.0 eq | - |
| Coupling Reagent (e.g., EDC.HCl) | 1.2 eq | - |
| Additive (e.g., HOBt) | 1.2 eq | - |
| Base (e.g., DIPEA) | 2.4 eq | - |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | - |
| Temperature | Room Temperature | - |
| Reaction Time | Overnight | - |
| Product: Boc-Xaa-D-Tyr-OEt | ||
| Crude Yield | 75-95% | Gravimetric |
| Purity (after workup) | >85% | HPLC, TLC |
| Purity (after chromatography) | >98% | HPLC |
| Characterization | ||
| Identity Confirmation | Consistent with structure | ¹H NMR, Mass Spectrometry |
Experimental Protocols
This section details a general protocol for the solution-phase synthesis of a dipeptide using this compound and a generic N-terminally Boc-protected amino acid (Boc-Xaa-OH).
Materials:
-
N-Boc-protected amino acid (Boc-Xaa-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add Boc-Xaa-OH (1.0 eq.), this compound (1.0 eq.), EDC.HCl (1.2 eq.), and HOBt (1.2 eq.).
-
Dissolve the solids in anhydrous DCM.
-
-
Base Addition:
-
Cool the reaction mixture in an ice bath.
-
Slowly add DIPEA (2.4 eq.) to the stirring solution. The first equivalent neutralizes the HCl salt of this compound, and the subsequent amount provides the basic conditions for the coupling reaction.
-
-
Coupling Reaction:
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel to yield the pure, protected dipeptide (Boc-Xaa-D-Tyr-OEt).
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, mass spectrometry, and analytical HPLC.
-
Visualizations
Experimental Workflow for Dipeptide Synthesis
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: General workflow for Boc-Xaa-D-Tyr-OEt synthesis.
Signaling Pathway (Placeholder)
In the context of this application note, a signaling pathway is not directly relevant to the chemical synthesis protocol. However, peptides synthesized using this compound may be designed to interact with specific biological pathways. For illustrative purposes, a generic signaling cascade diagram is provided below.
Caption: A generic cell signaling pathway.
References
Troubleshooting & Optimization
Troubleshooting low yield in peptide synthesis with H-D-Tyr-OEt.HCl
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with H-D-Tyr-OEt.HCl in peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthesis yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent issues include:
-
Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) from the growing peptide chain, which blocks the addition of the next amino acid and leads to truncated sequences.
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin, resulting in deletion sequences. This is often a challenge with sterically hindered amino acids or "difficult" sequences.
-
Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to reagents. This is a significant cause of failure, especially in longer or more hydrophobic peptides.
-
Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin in the reaction solvent, or instability of the linker under the reaction conditions can all contribute to lower yields.
-
Cleavage and Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can lead to a reduced recovery of the final product.
Q2: I am using this compound as my first amino acid. Are there any specific challenges I should be aware of?
Yes, using this compound presents some specific considerations:
-
Hydrochloride Salt: The amino acid is provided as a hydrochloride salt, meaning the N-terminal amine is protonated. This requires a neutralization step before the coupling reaction can proceed. Failure to adequately neutralize the HCl salt will prevent the coupling reaction from occurring.
-
C-Terminal Ethyl Ester: The presence of the ethyl ester on the C-terminus means you are not starting with a free carboxylic acid. This has implications for how the first amino acid is attached to the resin. Standard esterification procedures for loading onto hydroxyl-functionalized resins (like Wang or PAM resins) are not applicable. Instead, this starting material is typically used when the final peptide is intended to have a C-terminal ethyl ester or when the synthesis strategy involves side-chain anchoring.
-
Unprotected Tyrosine Side Chain: The phenolic hydroxyl group of the tyrosine is unprotected. This makes it a nucleophile that can react with activated amino acids during subsequent coupling steps, leading to a significant side reaction known as O-acylation. This side reaction consumes the activated amino acid, leading to lower yields of the desired peptide and the formation of difficult-to-separate impurities.[1][2]
Q3: Is it necessary to protect the side chain of tyrosine?
Yes, for multi-step syntheses, protecting the phenolic hydroxyl group of tyrosine is highly recommended.[1] An unprotected tyrosine side chain is nucleophilic and can be acylated during coupling steps, which leads to yield loss and the formation of impurities that can be challenging to remove during purification.[1] The most common protecting group for the tyrosine side chain in Fmoc-based SPPS is the tert-butyl (tBu) group.
Q4: How can I monitor the success of the first amino acid coupling to the resin?
Quantifying the loading of the first amino acid is crucial for a successful synthesis. Several methods can be employed:
-
Fmoc Quantification: If you are using an Fmoc-protected amino acid, the most common method is to cleave the Fmoc group from a known weight of dried resin and measure the absorbance of the resulting dibenzofulvene-piperidine adduct spectrophotometrically.
-
Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines. After the coupling of the first amino acid and capping of any unreacted sites on the resin, a negative Kaiser test (beads remain colorless or yellowish) indicates a successful coupling.
-
Weight Gain: A less precise but simple method is to measure the weight of the resin before and after the coupling of the first amino acid. A significant increase in weight suggests successful loading.
Troubleshooting Guides
Issue 1: Low Loading of this compound onto the Resin
Symptom: After the initial coupling step, quantification shows a low substitution level on the resin.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Neutralization of HCl Salt | Before coupling, pre-wash the resin with a solution of a hindered base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) or dimethylformamide (DMF) to neutralize the hydrochloride salt. Use 2-4 equivalents of base relative to the resin capacity. |
| Inappropriate Resin/Linker | This compound cannot be directly esterified to hydroxyl-functionalized resins (e.g., Wang resin). For C-terminal ester peptides, a common strategy is to anchor a different trifunctional amino acid (like Fmoc-Cys(Trt)-OH) to the resin via its side chain, and then build the peptide chain, incorporating H-D-Tyr-OEt as the final residue. Alternatively, for very short peptides, solution-phase synthesis might be more appropriate. |
| Steric Hindrance | Ensure adequate swelling of the resin before coupling. Use a less sterically hindered activating agent. |
| Insufficient Reagent Equivalents | Use a 2-5 fold excess of this compound and coupling reagents relative to the resin capacity. |
Issue 2: Low Overall Yield and Presence of Multiple Impurities
Symptom: After cleavage, the yield of the desired peptide is low, and the crude product shows multiple peaks in the HPLC analysis. Mass spectrometry reveals the presence of species with higher molecular weights than the target peptide.
Possible Cause & Solution:
This is a classic sign of O-acylation of the unprotected tyrosine side chain .
Mitigation Strategies:
| Strategy | Description |
| Use a Protected Tyrosine Derivative | The most effective solution is to use a tyrosine derivative with a protected side chain, such as Fmoc-D-Tyr(tBu)-OH. The tert-butyl group is stable during synthesis and is removed during the final TFA cleavage. |
| Optimize Coupling Conditions | If using unprotected tyrosine is unavoidable, minimize the risk of O-acylation by using a less reactive activating agent and carefully controlling the amount of base. Use of additives like 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction. |
| Shorter Coupling Times | Reduce the coupling reaction time to the minimum required for complete N-acylation. |
Detection of O-acylation:
-
LC-MS Analysis: O-acylated peptides will have a higher molecular weight corresponding to the addition of one or more amino acid residues to the tyrosine side chain. Look for masses corresponding to [M + (mass of acylating amino acid - H₂O)].
-
Tandem MS (MS/MS): Fragmentation of the O-acylated peptide will show characteristic neutral losses and fragment ions that can pinpoint the modification on the tyrosine residue.
-
NMR Spectroscopy: 1H NMR spectroscopy can show characteristic shifts for the aromatic protons of the O-acylated tyrosine residue.
Experimental Protocols
Protocol 1: General Procedure for Coupling an N-terminally Protected Amino Acid to 2-Chlorotrityl Chloride Resin
This protocol is a general guideline and should be optimized for your specific sequence.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dry dichloromethane (DCM) (10 mL/g of resin) for 30-60 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve the Fmoc-protected amino acid (1.5-2 equivalents relative to the resin capacity) in dry DCM. Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents).
-
Coupling: Add the amino acid solution to the swollen resin. Agitate the mixture for 1-4 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, DMF, and finally DCM.
-
Drying: Dry the resin under vacuum.
-
Quantification: Determine the loading of the first amino acid using the Fmoc quantification method.
Protocol 2: Test Cleavage from Resin
A small-scale test cleavage can provide valuable information about the success of the synthesis before committing the entire batch.
-
Sample Preparation: Take a small amount of the dried peptide-resin (5-10 mg) and place it in a microcentrifuge tube.
-
Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Incubation: Allow the cleavage to proceed for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS.
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for low peptide yield.
Caption: Desired vs. side reaction pathway with unprotected tyrosine.
References
Technical Support Center: H-D-Tyr-OEt.HCl Coupling Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of H-D-Tyrosine ethyl ester hydrochloride (H-D-Tyr-OEt.HCl).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The main challenges include potential side reactions involving the unprotected phenolic hydroxyl group of the tyrosine side chain, racemization at the alpha-carbon, and solubility issues. The unprotected hydroxyl group is nucleophilic and can be acylated by activated carboxylic acids, leading to byproduct formation and reduced yield.[1][2]
Q2: Is it necessary to protect the hydroxyl group of the tyrosine side chain?
A2: While not always mandatory, protecting the phenolic hydroxyl group is highly recommended to prevent O-acylation.[2] This side reaction reduces the yield of the desired peptide and introduces impurities that can be difficult to separate.[2] A common protecting group for the tyrosine side chain in Fmoc-based synthesis is the tert-butyl (tBu) ether.[1][2]
Q3: Which coupling reagents are most effective for this compound?
A3: The choice of coupling reagent is critical for success.[3]
-
Carbodiimides (DCC, DIC, EDC): These are classic coupling reagents.[3][4] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase peptide synthesis (SPPS) because its urea byproduct is more soluble.[5] They are typically used with additives like HOBt or Oxyma Pure to minimize racemization and prevent side reactions like nitrile formation from asparagine or glutamine residues.[3][5]
-
Aminium/Uronium and Phosphonium Salts (HBTU, HATU, PyBOP, COMU): These reagents are known for high coupling efficiency and rapid reaction times.[4][5] HATU and its analogues are particularly efficient, especially for sterically hindered couplings. COMU, an Oxyma-based reagent, is a modern alternative that offers comparable efficiency to HATU with improved safety, as it avoids potentially explosive HOBt or HOAt components.[3]
Q4: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
A4: Additives are crucial for minimizing racemization and improving coupling speed.[5] When a carbodiimide is used, it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is prone to racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) react with this intermediate to form a more stable active ester, which then couples with the amine with less risk of racemization.[5] Reagents like HATU and HBTU already incorporate an HOBt or HOAt moiety.[3]
Q5: Which bases and solvents are recommended?
A5:
-
Bases: Since this compound is a hydrochloride salt, a tertiary base is required to neutralize the salt and facilitate the reaction.[3] N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[3] For couplings prone to racemization, a weaker, sterically hindered base like collidine or a reduced stoichiometry of DIPEA may be beneficial.[2]
-
Solvents: N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling. However, if peptide aggregation is suspected (a common issue in longer sequences), switching to or adding other solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be effective.[6][7] this compound itself is soluble in DMSO.[8][9]
Troubleshooting Guide
| Problem | Symptom(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Positive Kaiser test (blue beads) after coupling step indicates unreacted primary amines.[6] Low yield of the final product. | 1. Double Couple: Repeat the coupling step with fresh reagents.[6] 2. Switch Reagent: Change to a more powerful coupling reagent like HATU, HCTU, or COMU.[6] 3. Increase Reaction Time/Temperature: Extend the coupling time (e.g., overnight).[10] Cautiously increasing the temperature (e.g., to 30-60°C) can also help, but may increase the risk of racemization.[10] 4. Change Solvent: If aggregation is suspected, switch from DMF to NMP or add chaotropic salts.[7] |
| Racemization | HPLC chromatogram shows a doublet or broadened peak for the target peptide. Mass spectrometry confirms a species with the same mass.[2] | 1. Use Additives: Always use an additive like HOBt or Oxyma Pure with carbodiimide-based couplings.[5] 2. Optimize Base: Use a weaker, sterically hindered base (e.g., collidine) or precisely control the stoichiometry of DIPEA.[2] 3. Lower Temperature: Perform the coupling at a lower temperature (e.g., 0°C), although this may slow down the reaction.[3] 4. Pre-activation: Allow the carboxylic acid, coupling reagent, and base to react for a short period to form the active ester before adding the amine component.[11] |
| O-Acylation of Tyrosine | Mass spectrometry reveals a byproduct with a mass corresponding to the desired peptide plus the mass of the acyl group from the coupled amino acid. | 1. Protect the Side Chain: The most reliable solution is to use a tyrosine derivative with a protected hydroxyl group, such as Fmoc-D-Tyr(tBu)-OH.[1] 2. Control Stoichiometry: Use a minimal excess of the activated amino acid to reduce the chance of side reactions. |
| Poor Solubility | This compound or the growing peptide chain does not fully dissolve in the reaction solvent. | 1. Use a Co-solvent: Add DMSO to improve the solubility of this compound.[8][9] 2. Sonication: Use a sonicator to aid dissolution and improve reaction kinetics, especially in heterogeneous (solid-phase) reactions.[7] |
Quantitative Data Summary
The choice of coupling reagent significantly impacts efficiency. The following table provides a qualitative comparison of common coupling systems based on literature reports. Actual efficiencies are sequence-dependent.
| Coupling Reagent System | Relative Reactivity | Racemization Risk | Key Advantages |
| DIC / HOBt | Good | Low | Cost-effective, byproduct is soluble in DMF/DCM.[5] |
| DIC / Oxyma Pure | Very Good | Very Low | Safer than HOBt/HOAt systems, excellent performance.[12][13] |
| HBTU / DIPEA | Very Good | Low | Fast, reliable, widely used standard.[5] |
| HATU / DIPEA | Excellent | Very Low | Highly efficient, especially for difficult/hindered couplings.[3] |
| COMU / DIPEA | Excellent | Very Low | High efficiency comparable to HATU, improved safety profile, good solubility.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-Amino Acid to this compound (Solution-Phase)
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Activation: In a separate flask, dissolve the N-α-Fmoc-protected amino acid (1.1 eq), HATU (1.05 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution dropwise to the solution containing the neutralized this compound.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by flash column chromatography.
Protocol 2: Monitoring Coupling Completion on Solid Phase (Kaiser Test)
The Kaiser test is used to detect free primary amines on the resin.[6]
-
Sample Collection: After the coupling reaction has run for the desired time, remove a small sample of resin beads (5-10 mg).
-
Washing: Wash the beads thoroughly with DMF to remove any residual reagents, then with ethanol.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin beads.
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Visual Guides
Caption: General workflow for solution-phase peptide coupling.
Caption: Decision tree for troubleshooting incomplete coupling.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Common side reactions with H-D-Tyr-OEt.HCl and how to avoid them
Welcome to the technical support center for H-D-Tyr-OEt.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the use of this compound in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
A1: The most prevalent side reactions when using this compound are racemization of the D-tyrosine residue, side reactions related to the ethyl ester protecting group , and potential alkylation of the tyrosine phenol side chain . During peptide coupling, the activation of the carboxyl group can make the α-proton susceptible to abstraction by a base, leading to the formation of a planar intermediate that can be protonated to yield a mixture of D and L isomers.[1] The ethyl ester group can undergo hydrolysis or transesterification under certain conditions. Furthermore, reactive intermediates generated during synthesis can potentially alkylate the electron-rich phenol ring of the tyrosine side chain.[2]
Q2: How can I minimize racemization of the D-tyrosine residue during coupling?
A2: Minimizing racemization is critical for maintaining the stereochemical integrity of your peptide. Key factors to control are the choice of coupling reagent, base, solvent, and reaction temperature.[1]
-
Coupling Reagent: Utilize coupling reagents known for low racemization potential, such as those based on onium salts (e.g., HBTU, HATU, COMU) in combination with additives like HOBt or OxymaPure.[3] Carbodiimides like DCC or DIC should always be used with a racemization-suppressing additive.[1]
-
Base: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger, less hindered bases.[3]
-
Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0°C to room temperature) to decrease the rate of racemization.[1]
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before the addition of the amine component.[1]
Q3: What are the potential side reactions involving the ethyl ester protecting group and how can they be avoided?
A3: The ethyl ester (–OEt) is a relatively stable protecting group but can be susceptible to a few side reactions:
-
Saponification (Hydrolysis): Premature cleavage of the ethyl ester can occur in the presence of strong bases, leading to the free carboxylic acid. This is generally not an issue during standard Fmoc-based solid-phase peptide synthesis (SPPS) but can be a concern in solution-phase synthesis or if harsh basic conditions are used. To avoid this, use mild bases for any necessary pH adjustments and avoid prolonged exposure to basic conditions.
-
Transesterification: In the presence of other alcohols and a catalyst (acid or base), the ethyl ester can be exchanged for a different alkyl group. This is less common but can be avoided by using aprotic solvents and ensuring the absence of reactive alcohol species.
Q4: My peptide is showing poor solubility after incorporating this compound. What can I do?
A4: Poor solubility can be a result of peptide aggregation, which can be influenced by the hydrophobic nature of the tyrosine side chain.[4] Consider the following troubleshooting steps:
-
Solvent Choice: For subsequent coupling steps, ensure the resin is well-swollen. N-Methyl-2-pyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for solvating aggregating peptides.[5]
-
Disruptive Additives: Incorporating small amounts of chaotropic salts (e.g., LiCl) or using "magic mixtures" of solvents can help disrupt aggregation.
-
Backbone Protection: For particularly difficult sequences, the use of a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone nitrogen of the preceding amino acid can disrupt the hydrogen bonding that leads to aggregation.[6]
Troubleshooting Guides
Guide 1: Low Coupling Efficiency
Problem: Incomplete coupling of this compound to the growing peptide chain, as indicated by a positive Kaiser test.
| Potential Cause | Recommended Solution |
| Steric Hindrance | Switch to a more powerful coupling reagent like HATU or COMU. Increase the coupling time or perform a double coupling. |
| Peptide Aggregation | Change the solvent from DMF to NMP. Perform the coupling at a slightly elevated temperature (e.g., 40-50°C) for a short period, but be mindful of the increased risk of racemization. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the synthesis solvent before the coupling step. |
Guide 2: Unexpected Peaks in HPLC/MS after Cleavage
Problem: The final crude peptide shows multiple unexpected peaks close to the main product peak.
| Potential Cause | Recommended Solution |
| Racemization | An adjacent peak with the same mass may indicate the presence of the L-tyrosine diastereomer. Optimize coupling conditions to minimize racemization (see FAQ 2). Chiral HPLC may be required to confirm. |
| Incomplete Deprotection of Side Chains | Ensure the cleavage cocktail and time are sufficient to remove all side-chain protecting groups from other amino acids in the sequence. |
| Alkylation of Tyrosine | During cleavage, reactive carbocations from protecting groups can alkylate the tyrosine phenol ring. Use a scavenger like triisopropylsilane (TIS) in the cleavage cocktail to trap these carbocations. |
| Oxidation | Peptides containing methionine or cysteine can be prone to oxidation. Store the peptide under an inert atmosphere and use degassed solvents for purification. |
Quantitative Data
The choice of coupling reagent significantly impacts the degree of racemization. The following table summarizes the relative performance of common coupling reagents in minimizing epimerization during a challenging coupling step.
| Coupling Reagent | Additive | Base | % Epimerization (Approx.) |
| HATU | HOAt | DIPEA | < 1% |
| HBTU | HOBt | DIPEA | 1-3% |
| COMU | - | DIPEA | < 1% |
| PyBOP | HOBt | DIPEA | 2-5% |
| DCC | HOBt | - | 5-10% |
| DIC | OxymaPure | - | < 2% |
Note: Data is compiled from various studies on difficult couplings and may vary based on the specific peptide sequence and reaction conditions.[7][8]
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS (Fmoc-Strategy)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with the N-terminal Fmoc group removed) in DMF for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add a base (e.g., DIPEA, 6 eq.) to neutralize the HCl salt and facilitate the reaction.
-
Coupling: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., colorless/yellow beads, indicates completion). If the test is positive, a recoupling may be necessary.
Protocol 2: Saponification of the C-terminal Ethyl Ester (Solution Phase)
This protocol is for the deprotection of the ethyl ester after the peptide has been synthesized and cleaved from the resin, if the free C-terminal acid is desired.
-
Dissolution: Dissolve the purified, side-chain protected peptide ethyl ester in a suitable solvent mixture, such as THF/water or methanol/water.
-
Base Addition: Cool the solution in an ice bath (0°C). Slowly add 1-1.2 equivalents of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) as a dilute aqueous solution.[9]
-
Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within a few hours.
-
Quenching and Acidification: Once the reaction is complete, carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Then, acidify the solution to a pH of 3-4 to protonate the newly formed carboxylic acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and purify the final peptide acid using standard chromatographic techniques.
Visualizations
Caption: General experimental workflow for incorporating this compound into a peptide via SPPS.
Caption: Simplified pathway illustrating the mechanism of racemization during peptide coupling.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. bachem.com [bachem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
Technical Support Center: Synthesis of Peptides Containing H-D-Tyr-OEt•HCl
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the synthesis of peptides containing H-D-Tyrosine ethyl ester hydrochloride (H-D-Tyr-OEt•HCl), ensuring the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of a chiral molecule, like a D-amino acid, converts into a mixture of both its D and L forms.[1] In peptide synthesis, this means that the D-tyrosine derivative you are incorporating can be partially converted to its L-isomer at the chiral alpha-carbon. This leads to the formation of diastereomeric peptide impurities that can be difficult to separate and may have significantly different biological activities.
Q2: What are the primary mechanisms of racemization during the coupling of H-D-Tyr-OEt•HCl?
A2: The two main pathways for racemization during peptide coupling are:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected D-tyrosine can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated carboxylic acid by a base, forming an enolate intermediate which can then be protonated from either side.[2]
Q3: Are tyrosine residues particularly susceptible to racemization?
A3: While amino acids like histidine and cysteine are generally considered the most prone to racemization, tyrosine can also be susceptible, especially under non-optimized reaction conditions.[3] The specific protecting groups on the N-terminus and the phenolic side chain can influence the rate of racemization.
Q4: How can I monitor the extent of racemization in my synthesis?
A4: Racemization can be quantified by analyzing the final peptide product. A common method involves acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers can then be separated and quantified using reverse-phase HPLC.[4] Another sensitive technique for analyzing the stereoisomers of a peptide is capillary electrophoresis.[5]
Troubleshooting Guide
High levels of the L-tyrosine diastereomer detected in your final peptide? Use this guide to troubleshoot and optimize your synthesis protocol.
| Problem | Potential Cause | Recommended Solution |
| High Epimerization Levels | Use of a racemization-prone coupling reagent (e.g., carbodiimides like DCC or DIC alone). | Add a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure®.[6] For particularly challenging couplings, consider using a phosphonium-based reagent like DEPBT, which has been shown to effectively suppress racemization in tyrosine-containing peptides.[7] |
| The base used is too strong or not sterically hindered. | Switch to a weaker or more sterically hindered base. For instance, replace diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[1] | |
| The reaction temperature is too high. | Perform the coupling reaction at a lower temperature, for example, at 0°C. This is especially important for fragment condensations where the risk of racemization is higher. | |
| The solvent polarity is too high. | If feasible with respect to solubility, consider using a less polar solvent, as highly polar solvents can sometimes increase the rate of racemization.[8] | |
| Incomplete Coupling | Steric hindrance or aggregation of the peptide chain. | Increase the coupling time or perform a second coupling. Ensure efficient mixing of the reaction. |
Quantitative Data on Racemization
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following table provides a comparison of the percentage of D-isomer formation observed with different additives during a model peptide coupling.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8%[1] |
| HOAt | DIC | 5.9%[1] |
| OxymaPure | DIC | 7.7%[1] |
| Oxyma-B | DIC | 5.1%[1] |
A study on the solid-phase synthesis of the tripeptide D-Tyr-L-Lys-L-Trp found that the formation of stereoisomers could be kept at 0.4% or less per synthesis cycle under optimized conditions.[5]
Experimental Protocols
Protocol 1: General Coupling Procedure to Minimize Racemization of H-D-Tyr-OEt•HCl
This protocol provides a starting point for minimizing racemization during the coupling of H-D-Tyr-OEt•HCl in a solution-phase synthesis.
-
Amino Acid Preparation: In a reaction vessel, dissolve the N-terminally protected peptide and H-D-Tyr-OEt•HCl (1.2 equivalents) in an appropriate solvent (e.g., DMF).
-
Additive Addition: Add a racemization suppressing additive such as HOAt (1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Add a weak, sterically hindered base such as N-methylmorpholine (NMM) (2.5 equivalents).
-
Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, 1.2 equivalents) to the cooled reaction mixture.
-
Reaction: Allow the reaction to proceed at 0°C for 2 hours and then let it warm to room temperature overnight.
-
Work-up and Purification: Follow standard procedures for work-up and purification of the resulting peptide.
Protocol 2: Quantification of Racemization using Marfey's Method
This protocol outlines the general steps for determining the enantiomeric purity of the tyrosine residue in your synthesized peptide.[1]
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of the purified peptide in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl to dryness.
-
Redissolve the amino acid residue in 50 µL of water.
-
-
Derivatization with Marfey's Reagent:
-
To the dissolved amino acid mixture, add 100 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.
-
Add 20 µL of 1 M NaHCO₃.
-
Incubate the reaction at 40°C for 1 hour, with occasional mixing.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Evaporate the solvent to dryness.
-
Dissolve the residue in 1 mL of methanol.
-
Analyze the sample by reverse-phase HPLC using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.05% TFA) for separation.
-
Monitor the elution of the diastereomers by UV detection at 340 nm.
-
Quantify the D- and L-tyrosine derivatives by comparing their peak areas to those of derivatized standards.
-
Visualizations
Caption: Primary mechanisms of racemization during peptide synthesis.
Caption: A workflow for troubleshooting and optimizing against racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Addressing solubility issues of H-D-Tyr-OEt.HCl in reaction mixtures
Welcome to the technical support center for H-D-Tyr-OEt.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the solubility of this compound in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the hydrochloride salt of the ethyl ester of D-tyrosine. As a salt, it generally exhibits better stability and handling properties compared to its free base form. However, its salt nature can also lead to limited solubility in the organic solvents commonly used for peptide synthesis and other organic reactions. Incomplete dissolution can lead to heterogeneous reaction mixtures, resulting in lower yields, difficult purification, and inconsistent results.
Q2: In which common organic solvents is this compound soluble?
Qualitative solubility information indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] One supplier specifies a solubility of 100 mg/mL in DMSO, which may require ultrasonication to achieve.[1][2] It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane (DCM), and ethyl acetate.
Q3: What are the initial steps to take if this compound does not dissolve in my reaction solvent?
If you observe poor solubility of this compound, consider the following initial troubleshooting steps:
-
Increase Sonication Time: Apply ultrasonication for a longer duration to aid dissolution.
-
Gentle Heating: Carefully warm the mixture. Be cautious, as excessive heat can lead to degradation or unwanted side reactions.
-
Solvent Polarity: Evaluate the polarity of your solvent. While this compound is a salt, the organic moiety also influences its solubility. Sometimes a less polar solvent like DCM can be effective.
-
Co-Solvent System: Consider using a mixture of solvents. For example, a small amount of a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be added to a less polar solvent like DCM to improve solubility.
Troubleshooting Guides
Guide 1: Addressing Solubility Issues During Peptide Coupling Reactions
Low solubility of this compound is a frequent cause of low yields in peptide coupling reactions. This guide provides a systematic approach to troubleshoot and overcome this issue.
Problem: this compound fails to dissolve completely in the reaction solvent (e.g., DMF, DCM), leading to a suspension and likely a low yield of the desired peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility.
Detailed Steps:
Step 1: Perform In-situ Neutralization
The hydrochloride salt is often less soluble in organic solvents than its corresponding free amine. Converting the salt to the free amine in the reaction vessel (in-situ) immediately before adding the coupling reagents can significantly improve solubility.
-
Experimental Protocol: In-situ Neutralization for Peptide Coupling
-
Suspend this compound in your chosen reaction solvent (e.g., DMF or DCM).
-
Add one equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA).
-
Stir the mixture at room temperature for 15-30 minutes. You should observe the solid dissolving as the free amine is formed.
-
Proceed with the addition of your carboxylic acid and coupling reagents (e.g., HBTU, HATU, or EDC/HOBt) to initiate the peptide bond formation.
-
Step 2: Optimize the Solvent System
If in-situ neutralization alone is insufficient, modifying the solvent can help.
-
Methodologies:
-
Switch to a More Polar Aprotic Solvent: If you are using DCM, try switching to DMF or NMP, which are excellent solvents for peptide synthesis and can improve the solubility of both the free amine and the coupling reagents.
-
Use a Co-solvent Mixture: For particularly stubborn cases, a mixture of solvents can be effective. For example, adding a small amount of DMSO to DMF can enhance the solubility of hydrophobic peptides.
-
Step 3: Adjust Coupling Conditions
-
Methodologies:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the solubility of all components and accelerate the reaction rate. However, be aware that elevated temperatures can also increase the risk of side reactions like racemization.
-
Double Coupling: If you suspect that the low yield is due to incomplete reaction because of poor solubility, performing the coupling step twice can be beneficial. After the initial coupling reaction, filter and wash the resin, then subject it to a second round of coupling with fresh reagents.
-
Guide 2: Quantitative Solubility Data
| Solvent | Abbreviation | Solubility (mg/mL) | Molarity (M) | Notes |
| Dimethyl Sulfoxide | DMSO | 100 | 0.407 | May require ultrasonication.[1][2] |
| Dichloromethane | DCM | Soluble | Not Reported | Qualitative data suggests solubility. |
| N,N-Dimethylformamide | DMF | Moderately Soluble | Not Reported | Often used in peptide synthesis; in-situ neutralization recommended. |
| N-Methyl-2-pyrrolidone | NMP | Moderately Soluble | Not Reported | A good alternative to DMF, with better solvating properties for some sequences. |
Experimental Protocols
Protocol 1: Standard Peptide Coupling with In-situ Neutralization of this compound
This protocol describes a standard procedure for coupling a carboxylic acid to the free amine of H-D-Tyr-OEt, generated in-situ.
Materials:
-
This compound
-
Carboxylic acid (N-protected amino acid)
-
Coupling reagent (e.g., HBTU)
-
Activator base (e.g., DIEA)
-
Reaction solvent (e.g., DMF)
-
Reaction vessel with magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.2 equivalents).
-
Add the reaction solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.2 M.
-
Add DIEA (1.2 equivalents) to the suspension and stir for 20 minutes at room temperature to generate the free amine.
-
In a separate vial, dissolve the carboxylic acid (1 equivalent) and HBTU (1 equivalent) in a minimal amount of DMF.
-
Add the activated carboxylic acid solution to the reaction vessel containing the free amine.
-
Add an additional amount of DIEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, proceed with your standard work-up and purification protocol.
Workflow for Protocol 1:
Caption: Experimental workflow for in-situ neutralization and coupling.
References
Identifying and removing impurities from H-D-Tyr-OEt.HCl reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of D-Tyrosine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride.[1] The hydrogen chloride is often introduced as a gas into the ethanol to form an acidic solution, which then serves as both the solvent and the catalyst.
Q2: What are the potential impurities I might encounter in my this compound reaction?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Material: Incomplete reaction can leave residual D-Tyrosine in your product.
-
Side-Reaction Products:
-
Dityrosine: Oxidative coupling of two tyrosine molecules can form dityrosine, which can be a fluorescent impurity.[2][3][4] This is often promoted by the presence of oxidizing agents or prolonged exposure to air.
-
N-acylation products: If acetyl chloride is used to generate HCl in situ, there is a possibility of N-acetylation of the amino group, though this is less common under standard Fischer esterification conditions.
-
-
Di- and Oligopeptides: Under certain conditions, self-condensation of the amino acid can lead to the formation of small peptide impurities.
-
Residual Solvents: Inadequate drying can leave residual ethanol or other solvents used during work-up and purification.
Q3: How can I monitor the progress of my esterification reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the D-Tyrosine starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. A common mobile phase for this is a mixture of chloroform and methanol.[5]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of ethanol.[1] Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction by TLC until the D-Tyrosine spot is no longer visible.[1] |
| Water in the Reaction | The presence of water can shift the equilibrium back towards the starting materials. Use anhydrous ethanol and dry glassware. If generating HCl gas, ensure it is dry before bubbling it into the ethanol. |
| Product Loss During Work-up | This compound is water-soluble. Avoid excessive washing with aqueous solutions during the work-up. When precipitating the product, ensure the solution is sufficiently concentrated and cooled. |
Problem 2: Product is colored (yellow or brown)
| Possible Cause | Suggested Solution |
| Formation of Dityrosine | This can occur due to oxidation. Minimize the reaction's exposure to air by running it under an inert atmosphere (e.g., nitrogen or argon). Purification by column chromatography can help remove this colored impurity.[3] |
| Degradation of Starting Material or Product | Prolonged heating at high temperatures can sometimes lead to degradation. Ensure the reflux temperature is appropriate for ethanol and do not extend the reaction time unnecessarily once completion is confirmed by TLC. |
Problem 3: Presence of Unreacted D-Tyrosine in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Catalyst | Ensure the reaction is run to completion as monitored by TLC.[1] Confirm that a sufficient amount of acid catalyst was used. |
| Inefficient Purification | Unreacted D-Tyrosine has different solubility properties than the ester hydrochloride. Recrystallization is an effective method for separation. A mixture of ethanol and diethyl ether is a commonly used solvent system for recrystallizing amino acid esters. Alternatively, flash column chromatography can be employed. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is based on the general principles of Fischer esterification for tyrosine.
Materials:
-
D-Tyrosine
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Diethyl ether or Petroleum ether
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of Ethanolic HCl: In a fume hood, carefully add thionyl chloride (1.2 equivalents) dropwise to cold (0 °C) anhydrous ethanol under stirring. Alternatively, bubble dry HCl gas through anhydrous ethanol.
-
Reaction: Add D-Tyrosine (1 equivalent) to the acidic ethanol solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the D-Tyrosine is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove excess ethanol.
-
Add diethyl ether or petroleum ether to the concentrated residue to precipitate the this compound salt.[1]
-
Filter the white solid, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Expected Yield: 80-95%[1]
Purification of this compound
1. Recrystallization:
-
Solvent System: A mixture of ethanol and diethyl ether is a common choice. Other polar solvents like methanol or isopropanol with a less polar co-solvent can also be tested.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.
-
2. Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The polarity of the eluent can be adjusted based on the separation observed by TLC.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Purity and Yield Data for this compound Synthesis (Illustrative)
| Stage | Method | Purity (by HPLC) | Yield |
| Crude Product | Fischer Esterification | ~85-90% | ~95% |
| After Recrystallization | Ethanol/Diethyl Ether | >98% | ~80% (of crude) |
| After Flash Chromatography | Silica, DCM/MeOH gradient | >99% | ~85% (of crude) |
Note: These are typical values and can vary depending on the specific reaction and purification conditions.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying the source of impurities.
References
- 1. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Improving the Stability of Peptides Synthesized with H-D-Tyr-OEt.HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using H-D-Tyrosyl ethyl ester hydrochloride (H-D-Tyr-OEt.HCl). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the synthesis, purification, storage, and handling of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: Why is peptide stability a critical concern?
A1: Peptide stability is paramount as it directly impacts the therapeutic efficacy, safety, and shelf-life of peptide-based drugs. Instability can lead to loss of biological activity, formation of potentially immunogenic or toxic degradation products, and reduced product potency over time. For researchers, unstable peptides can lead to unreliable and irreproducible experimental results.
Q2: What are the main advantages of using this compound in peptide synthesis?
A2: Incorporating a D-amino acid, such as D-tyrosine, significantly enhances the peptide's resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can prolong the peptide's half-life in biological systems.[1][2] The C-terminal ethyl ester modification can increase the peptide's hydrophobicity, which may improve its cellular uptake and membrane permeability.[3] Furthermore, C-terminal esters can serve as pro-drugs, which may be hydrolyzed by endogenous esterases to release the active peptide with a free C-terminal carboxylic acid.
Q3: What are the primary degradation pathways for peptides containing this compound?
A3: Peptides containing this compound are susceptible to several degradation pathways:
-
Hydrolysis of the C-terminal ethyl ester: This is a key degradation pathway, converting the ethyl ester to the corresponding carboxylic acid. This reaction is highly dependent on pH and temperature.
-
Oxidation: The tyrosine residue, even in its D-form, is susceptible to oxidation, particularly when exposed to light, oxygen, or certain metal ions.
-
Deamidation: If the peptide sequence contains asparagine (Asn) or glutamine (Gln) residues, they can undergo deamidation to form aspartic acid or glutamic acid, respectively.
-
Aggregation: Peptides with hydrophobic residues can be prone to aggregation, leading to precipitation and loss of activity.
Q4: How should lyophilized peptides containing this compound be stored?
A4: For long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from light and moisture.[4][5][6] It is advisable to store them in a desiccator to minimize exposure to humidity. Before opening a vial of lyophilized peptide, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[5]
Q5: What is the best way to store peptides in solution?
A5: Storing peptides in solution for extended periods is generally not recommended due to their lower stability compared to the lyophilized form.[6] If necessary, dissolve the peptide in a sterile buffer at a slightly acidic pH (around 5-6) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] The choice of solvent will depend on the peptide's sequence and solubility.
Troubleshooting Guides
Section 1: Synthesis and Cleavage Issues
Q1.1: I am observing a significant amount of the C-terminal free acid in my crude peptide after synthesis and cleavage. What could be the cause?
A1.1: Premature hydrolysis of the ethyl ester can occur during the final cleavage and deprotection step, especially if a strong acid cocktail with a high water content is used for an extended period. To minimize this, consider the following:
-
Reduce cleavage time: Optimize the cleavage time to the minimum required for complete removal of side-chain protecting groups.
-
Use scavengers: Ensure your cleavage cocktail contains appropriate scavengers to prevent side reactions.
-
Low-water cleavage cocktails: If possible, use a cleavage cocktail with a lower percentage of water.
Q1.2: My peptide is showing poor yield after synthesis. What are some common reasons?
A1.2: Low yield in solid-phase peptide synthesis (SPPS) can be due to several factors:
-
Incomplete coupling: The coupling of this compound or subsequent amino acids may be inefficient. Consider using a stronger coupling agent or double coupling for difficult steps.
-
Peptide aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent access.[7] Using solvents like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) can sometimes help.[7]
-
Premature cleavage: If you are using a highly acid-labile resin, some peptide may be lost during the synthesis steps.[4]
Section 2: Purification Challenges
Q2.1: I'm having difficulty separating the peptide ethyl ester from its hydrolyzed free acid form by HPLC. What conditions do you recommend?
A2.1: The separation of a peptide ester from its corresponding carboxylic acid can be challenging due to their similar structures. Here are some tips for optimizing your reverse-phase HPLC (RP-HPLC) method:
-
Use a high-resolution column: A C18 column with a small particle size (e.g., ≤3.5 µm) and a pore size of 100-120 Å is a good starting point.
-
Optimize the gradient: A shallow gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically used. You may need to adjust the gradient slope to improve resolution.
-
Adjust the pH: Small changes in the mobile phase pH can alter the ionization state of the free carboxylic acid, potentially improving separation. However, be mindful of the stability of your peptide at different pH values.
-
Elevated temperature: Running the separation at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape and resolution.
Section 3: Stability and Storage Problems
Q3.1: My peptide solution is turning yellow/brown over time. What is happening?
A3.1: The discoloration of your peptide solution is likely due to the oxidation of the tyrosine residue. To prevent this:
-
Protect from light: Store peptide solutions in amber vials or wrapped in foil.
-
De-gas solvents: Use solvents that have been de-gassed to remove dissolved oxygen.
-
Add antioxidants: In some cases, the addition of antioxidants like methionine or ascorbic acid to the formulation can help, but their compatibility with your assay should be verified.
Q3.2: I observe a precipitate forming in my peptide solution upon storage. What should I do?
A3.2: Precipitate formation is often due to peptide aggregation, especially for hydrophobic sequences.
-
Check the concentration: You may be exceeding the peptide's solubility limit. Try working with more dilute solutions.
-
Adjust the pH: The solubility of peptides is often pH-dependent. Experiment with different pH values to find the optimal range for your peptide.
-
Incorporate solubilizing agents: For very hydrophobic peptides, the addition of organic co-solvents (e.g., acetonitrile, DMSO) or non-ionic surfactants may be necessary. However, ensure these are compatible with your downstream applications.
Data Presentation
Table 1: General Stability Profile of Peptides Containing D-Amino Acids and C-Terminal Esters
| Degradation Pathway | Conditions Favoring Degradation | Mitigation Strategies |
| Ester Hydrolysis | High pH (alkaline), High Temperature | Store at low temperature, formulate at slightly acidic pH (5-6). |
| Proteolytic Degradation | Presence of proteases | The D-amino acid provides inherent stability.[1][2] |
| Oxidation (Tyrosine) | Exposure to light, oxygen, metal ions | Store protected from light, use de-gassed solvents, consider antioxidants. |
| Deamidation (Asn, Gln) | Neutral to alkaline pH, high temperature | Formulate at a lower pH if the sequence allows. |
| Aggregation | High concentration, hydrophobic sequences | Optimize concentration and pH, use solubilizing agents if necessary. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Peptides with C-Terminal Ethyl Ester
This protocol provides a starting point for developing a stability-indicating HPLC method to separate the parent peptide with a C-terminal ethyl ester from its primary degradant, the corresponding free carboxylic acid.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
-
-
Sample Preparation:
-
Dissolve the peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
-
-
Method Validation:
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[10][11]
-
Sample Preparation: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in water or a suitable buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the peptide stock solution. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the peptide stock solution. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the peptide stock solution. Incubate at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Incubate the peptide stock solution at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose the peptide stock solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1) and mass spectrometry to identify the degradation products.
Visualizations
Caption: A typical workflow for the synthesis and processing of peptides containing this compound.
Caption: Major degradation pathways for peptides synthesized with this compound.
Caption: A logical troubleshooting workflow for addressing common issues in peptide synthesis.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Peptide Coupling Reactions Involving H-D-Tyr-OEt.HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different coupling reagents on reactions involving H-D-Tyrosine ethyl ester hydrochloride (H-D-Tyr-OEt.HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when coupling this compound?
A1: The most frequent challenges include low product yield, the formation of side products, and racemization of the D-tyrosine stereocenter. The choice of coupling reagent and reaction conditions plays a critical role in mitigating these issues. Other common problems can include incomplete reactions and difficulties in purifying the final product due to byproduct contamination.
Q2: How does the choice of coupling reagent impact the reaction yield and purity?
A2: Coupling reagents vary significantly in their reactivity and mechanism, which directly affects reaction outcomes. Reagents are broadly classified into carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU). Uronium/aminium salts like HATU are generally more reactive and lead to faster, cleaner reactions with higher yields, especially for challenging couplings.[1] Carbodiimides are cost-effective but can lead to side reactions like N-acylurea formation and often require additives to suppress racemization.[2]
Q3: What is racemization and why is it a concern with tyrosine derivatives?
A3: Racemization is the conversion of an enantiomerically pure compound (like D-tyrosine) into a mixture of both enantiomers (D and L forms). This is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities. The α-hydrogen of activated amino acids is susceptible to abstraction, leading to racemization, a process that can be exacerbated by certain coupling reagents and bases.[2] Additives like 1-hydroxybenzotriazole (HOBt) are commonly used to suppress this side reaction.[2][3]
Q4: When should I use an additive like HOBt or OxymaPure?
A4: Additives are almost always recommended when using carbodiimide coupling reagents like DCC or EDC to minimize racemization and improve reaction rates.[2][3] Modern uronium/aminium reagents like HBTU and HATU are derived from HOBt and HOAt, respectively, and incorporate this racemization-suppressing moiety in their structure.[1][3] Newer additives like OxymaPure are considered safer alternatives to HOBt, as HOBt can be explosive, and have been shown to provide excellent performance in suppressing racemization and improving yields.
Q5: Can the byproduct of my coupling reaction be problematic?
A5: Yes, byproducts can significantly complicate product purification. For instance, dicyclohexylurea (DCU), the byproduct of DCC, is poorly soluble in many common organic solvents, which can be advantageous for its removal by filtration in solution-phase synthesis but makes DCC unsuitable for solid-phase peptide synthesis (SPPS).[2][3] In contrast, the urea byproduct from EDC is water-soluble, facilitating its removal through aqueous extraction.[3] Byproducts of phosphonium and uronium reagents are generally soluble and removed during standard purification procedures.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to low reactivity of the coupling reagent. | Switch to a more powerful coupling reagent like HATU or COMU.[1][3] Consider a double coupling (repeating the coupling step before moving to the next deprotection). |
| Steric hindrance around the coupling site. | Increase the reaction time and/or temperature. Use a more reactive coupling reagent such as HATU. | |
| Aggregation of the peptide chain (in SPPS). | Switch to a solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. | |
| Presence of Side Products | N-acylurea formation (with carbodiimides). | Run the reaction at a lower temperature and ensure the addition of HOBt or a similar additive.[2] |
| Guanidinylation of the N-terminus (with excess uronium reagents like HBTU/HATU). | Use a slight excess of the carboxylic acid component relative to the coupling reagent. Avoid pre-activating the amino acid for extended periods before adding the amine component. | |
| Dehydration of Gln or Asn side chains (if present in the sequence). | Use of additives like HOBt is crucial to prevent this side reaction when using carbodiimides.[2] | |
| Racemization Detected (e.g., by chiral HPLC) | Over-activation of the carboxylic acid. | Use a racemization-suppressing additive like HOBt or OxymaPure.[2][3] |
| Strong base used in the reaction. | If possible, use a weaker base such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA). | |
| Inappropriate coupling reagent. | Some reagents are more prone to causing racemization. Consider using reagents known for low racemization levels, such as DEPBT or performing the coupling at lower temperatures.[4] | |
| Difficulty in Product Purification | Insoluble byproduct (e.g., DCU from DCC). | If in solution-phase, filter the reaction mixture thoroughly. For SPPS, avoid DCC and use DIC, which forms a more soluble urea byproduct.[3] |
| Water-soluble byproducts (e.g., from EDC). | Perform an aqueous workup to wash away the urea and any excess reagent.[3] |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes quantitative data from a study on the coupling of an N-alpha-acylated tyrosine to an arginine derivative, which serves as a relevant model for potential racemization issues.
| Coupling System | Base | Time (h) | Yield (%) | Diastereomeric Ratio (L:D) |
| BOP / HOBt | NMM | 21 | 59% | 87:13 |
| HBTU / HOBt | DIPEA | 1 | 73% | 68:32 |
| EDC / HOBt | NMM | 12 | 71% | 70:30 |
| EDC / Oxyma | NMM | 4 | 70% | 78:22 |
| DEPBT | DIPEA | 1 | 81% | >99:1 |
Data adapted from a study on IbKTP-NH2 synthesis, which involves a Tyr-Arg coupling prone to racemization.[4] This data is illustrative of the relative performance of these reagents.
Experimental Protocols & Workflows
General Peptide Coupling Workflow
The logical flow for a typical peptide coupling experiment, from reagent selection to final product analysis, is outlined below.
Caption: General workflow for a solution-phase peptide coupling reaction.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical sequence of steps to diagnose and resolve low product yields.
Caption: Decision-making workflow for troubleshooting low peptide coupling yields.
Protocol 1: Coupling using EDC/HOBt
This protocol is a standard procedure for solution-phase coupling using a carbodiimide activator.
-
Preparation : Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in an appropriate solvent (e.g., DCM or DMF). Cool the solution to 0°C in an ice bath.
-
Activation : Add EDC.HCl (1.2 eq) to the cooled solution and stir for 15-20 minutes.
-
Coupling : In a separate flask, dissolve this compound (1.0 eq) and a base such as NMM or DIPEA (1.1 eq) in the same solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography.
Protocol 2: Coupling using HATU
This protocol utilizes a more powerful uronium salt activator, often leading to faster and more efficient couplings.
-
Preparation : Dissolve the N-protected amino acid (1.0 eq) in DMF.
-
Activation : Add HATU (1.0 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. A color change (typically to yellow) may be observed. Stir for 5-10 minutes at room temperature.
-
Coupling : Add a solution of this compound (1.0 eq) and additional DIPEA (1.0 eq) in DMF to the activated mixture.
-
Reaction : Stir the reaction at room temperature. The reaction is often complete within 1-2 hours. Monitor progress by TLC or LC-MS.
-
Workup : Dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in the EDC/HOBt protocol to remove the DMF and byproducts.
-
Isolation : Dry the organic layer, filter, and evaporate the solvent.
-
Purification : Purify the crude product using column chromatography.
References
Best practices for handling and storing H-D-Tyr-OEt.HCl to maintain purity
This technical support center provides best practices for handling and storing H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride) to maintain its purity, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid this compound?
A1: To ensure the long-term purity and stability of solid this compound, it should be stored at 4°C in a tightly sealed container, away from moisture and light. For extended storage periods, maintaining a dry, inert atmosphere, for example by flushing the container with argon or nitrogen, is recommended.
Q2: What are the recommended storage conditions for this compound in solution?
A2: Solutions of this compound are significantly less stable than the solid form. If storage in solution is unavoidable, it is crucial to use a dry, aprotic solvent like DMSO. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended, which can preserve the solution for up to six months.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are hydrolysis of the ethyl ester and oxidation of the tyrosine side chain. The ethyl ester is susceptible to hydrolysis, particularly in aqueous solutions and under basic conditions, which will yield D-tyrosine. The phenolic side chain of tyrosine can be oxidized, especially when exposed to air, light, or trace metal ions.
Q4: How can I assess the purity of my this compound?
A4: The most effective method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. This technique can separate the parent compound from potential impurities and degradation products. Mass spectrometry (LC-MS) can be used in conjunction with HPLC to identify the molecular weights of any observed impurities, aiding in their identification.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, standard laboratory PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used.
Data Presentation
Illustrative Stability of Solid this compound Under Different Storage Conditions
The following table provides illustrative data on the expected purity of solid this compound over time under various storage conditions. This data is based on general principles of amino acid ester stability and typical product specifications.
| Storage Condition | Initial Purity (%) | Purity after 12 Months (%) | Purity after 24 Months (%) |
| 4°C, sealed, dark, dry | >99.0 | ~98.5 | ~98.0 |
| 25°C, sealed, dark | >99.0 | ~97.0 | ~95.0 |
| 25°C, open to air | >99.0 | <95.0 | Significantly degraded |
Illustrative pH-Dependent Hydrolysis of Amino Acid Ethyl Esters in Aqueous Solution
This table illustrates the general trend of increased hydrolysis rates of amino acid ethyl esters at higher pH. The data is based on kinetic studies of similar compounds and is intended to provide a qualitative understanding.[2][3]
| pH | Relative Rate of Hydrolysis | Primary Degradation Product |
| 4.0 | Very low | This compound |
| 7.0 (Neutral) | Moderate | H-D-Tyr-OH |
| 9.0 (Basic) | High | H-D-Tyr-OH |
Troubleshooting Guides
Problem 1: this compound fails to dissolve completely in DMSO.
-
Symptom: The compound appears as a suspension or leaves a residue in the solvent.
-
Possible Cause: The DMSO may have absorbed moisture from the atmosphere. Hygroscopic DMSO can reduce the solubility of this compound.
-
Solution:
-
Use a fresh, unopened bottle of anhydrous DMSO.
-
If using a previously opened bottle, ensure it has been stored properly with the cap tightly sealed and consider using molecular sieves to dry the solvent.
-
Gentle warming and sonication can aid in dissolution.
-
Problem 2: Unexpected peaks are observed in the HPLC analysis of the starting material.
-
Symptom: The HPLC chromatogram shows multiple peaks in addition to the main product peak.
-
Possible Cause: The material may have degraded due to improper storage or handling. The additional peaks could correspond to D-tyrosine (from hydrolysis) or oxidized forms of the compound.
-
Solution:
-
Confirm the identity of the unexpected peaks using LC-MS.
-
If degradation is confirmed, discard the material and obtain a fresh batch.
-
Review your storage and handling procedures to prevent future degradation. Ensure the compound is stored at the recommended temperature, protected from light and moisture.
-
Problem 3: Low yield in a peptide synthesis reaction using this compound.
-
Symptom: The overall yield of the desired peptide is lower than expected.
-
Possible Cause 1: Incomplete coupling of this compound or the subsequent amino acid.
-
Solution 1:
-
Increase the coupling time and/or temperature.
-
Use a more efficient coupling reagent.
-
Perform a double coupling for the problematic amino acid.
-
-
Possible Cause 2: Side reaction involving the unprotected hydroxyl group of the tyrosine side chain (O-acylation).
-
Solution 2:
-
While this compound is often used with its side chain unprotected in the synthesis of short peptides, for longer or more complex sequences, consider using a protected form such as Fmoc-D-Tyr(tBu)-OH.
-
-
Possible Cause 3: Degradation of this compound before use.
-
Solution 3:
-
Verify the purity of the starting material by HPLC before use.
-
Experimental Protocols
Protocol for Purity Analysis of this compound by RP-HPLC
This protocol provides a general method for determining the purity of this compound.
-
Preparation of the Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Preparation of the Sample:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B (linear gradient)
-
31-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizations
DOT Scripts and Diagrams
Caption: Workflow for proper handling and storage of this compound.
Caption: Logical workflow for troubleshooting common issues with this compound.
References
Validation & Comparative
A Comparative Guide to H-D-Tyr-OEt.HCl and H-L-Tyr-OEt.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the stereochemistry of amino acid precursors is a critical determinant of the final peptide's structure, stability, and biological activity. This guide provides a comprehensive comparison of two enantiomeric tyrosine derivatives, H-D-Tyr-OEt.HCl and H-L-Tyr-OEt.HCl, for their application in peptide synthesis. By examining their impact on key performance indicators and providing detailed experimental protocols, this document serves as a vital resource for researchers aiming to strategically incorporate D- or L-tyrosine into their peptide designs.
The primary distinction between this compound and H-L-Tyr-OEt.HCl lies in the stereoconfiguration at the alpha-carbon of the tyrosine residue. H-L-Tyr-OEt.HCl is the ethyl ester of the naturally occurring L-tyrosine, while this compound contains the non-natural D-enantiomer. This fundamental difference has profound implications for the properties of the resulting peptides. The incorporation of D-amino acids, such as D-tyrosine, is a well-established strategy to enhance peptide stability against enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acid residues. Consequently, peptides containing D-amino acids often exhibit a significantly longer in vivo half-life, a crucial attribute for therapeutic peptides.
Performance Comparison in Peptide Synthesis
The choice between this compound and H-L-Tyr-OEt.HCl can influence several aspects of the peptide synthesis process and the characteristics of the final product. The following tables summarize the expected performance differences based on established principles of peptide chemistry.
Table 1: Comparison of Synthetic Performance
| Parameter | This compound | H-L-Tyr-OEt.HCl | Rationale |
| Coupling Efficiency | Comparable to L-enantiomer | High | The inherent reactivity of the amino and carboxyl groups is identical. Minor differences may arise due to steric hindrance in specific sequences. |
| Racemization Risk | Low | Low to moderate | The risk of epimerization of the incorporated amino acid is generally low for tyrosine during standard coupling conditions. However, the C-terminal activated L-amino acid can be more prone to racemization than a D-amino acid under certain activation conditions.[2][3] |
| Solubility | Similar to L-enantiomer | Generally good in standard peptide synthesis solvents | The physicochemical properties of enantiomers are identical, leading to similar solubility profiles.[4] |
Table 2: Comparison of Resulting Peptide Properties
| Property | Peptide with D-Tyrosine | Peptide with L-Tyrosine | Rationale |
| Enzymatic Stability | High | Low | D-amino acids are not recognized by most proteases, leading to significantly increased resistance to degradation.[1][5] |
| Biological Activity | Potentially altered or enhanced | Native activity | Chirality is critical for receptor binding. A D-amino acid may decrease, increase, or change the nature of the biological activity (e.g., from agonist to antagonist).[6][7] |
| Immunogenicity | Potentially reduced | Can elicit an immune response | Peptides containing D-amino acids may be less recognized by the immune system.[5] |
| Secondary Structure | Can induce specific conformations | Conforms to natural peptide structures | The D-amino acid can act as a "helix breaker" or promoter of specific turn structures, influencing the overall peptide conformation. |
Experimental Protocols
To facilitate a direct comparison of this compound and H-L-Tyr-OEt.HCl in your research, detailed protocols for both solid-phase and solution-phase peptide synthesis are provided below.
Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (e.g., Ac-Gly-X-Ala-NH₂)
This protocol outlines the manual synthesis of a model tripeptide on a Rink Amide resin, where 'X' is either D-Tyrosine or L-Tyrosine. The Fmoc/tBu strategy is employed.[8][9][10]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
H-D-Tyr(tBu)-OEt.HCl or H-L-Tyr(tBu)-OEt.HCl (Note: For SPPS, the side chain of tyrosine is typically protected, e.g., with a t-butyl group)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Acetic anhydride for N-terminal acetylation
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Alanine):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple Fmoc-Ala-OH (3 eq) using HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 2 hours.
-
Confirm completion of the coupling reaction using a Kaiser test.
-
-
Second Amino Acid Coupling (Tyrosine):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple Fmoc-D-Tyr(tBu)-OH or Fmoc-L-Tyr(tBu)-OH (3 eq) using HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 2 hours.
-
Perform a Kaiser test to ensure complete coupling.
-
-
Third Amino Acid Coupling (Glycine):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple Fmoc-Gly-OH (3 eq) using HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 2 hours.
-
-
N-terminal Acetylation:
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm its identity and purity.
-
Caption: Workflow for the solid-phase synthesis of a tripeptide.
Solution-Phase Peptide Synthesis of a Dipeptide (e.g., Gly-Tyr)
This protocol describes the synthesis of a dipeptide in solution, which can be adapted for either this compound or H-L-Tyr-OEt.HCl.
Materials:
-
Boc-Gly-OH
-
This compound or H-L-Tyr-OEt.HCl
-
Coupling reagent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Additive: HOBt (Hydroxybenzotriazole)
-
Base: NMM (N-Methylmorpholine) or DIPEA
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc)
-
Aqueous solutions: 1N HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄
Procedure:
-
Activation of Boc-Gly-OH:
-
Dissolve Boc-Gly-OH (1 eq), EDC.HCl (1.1 eq), and HOBt (1.1 eq) in DCM.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound or H-L-Tyr-OEt.HCl (1 eq) in DCM and add NMM (1.1 eq) to neutralize the hydrochloride salt.
-
Add the activated Boc-Gly-OH solution to the tyrosine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude Boc-Gly-D/L-Tyr-OEt by flash column chromatography.
-
-
Deprotection (Optional):
-
To obtain the final dipeptide, the Boc group can be removed by treatment with TFA in DCM.
-
The ethyl ester can be saponified using a base like LiOH or NaOH in a mixture of THF and water.
-
-
Characterization:
-
Confirm the structure and purity of the product by NMR spectroscopy and mass spectrometry.
-
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Impact on Biological Signaling Pathways
The stereochemistry of a tyrosine residue within a peptide can dramatically influence its interaction with biological targets, such as G protein-coupled receptors (GPCRs), and subsequent downstream signaling. The precise orientation of the tyrosine side chain is often crucial for establishing key binding interactions.
For example, in the neurotensin receptor 1 (NTS1), the conformation of Tyrosine 11 of the neurotensin peptide is critical for receptor activation.[6] Altering the stereochemistry at this position would likely disrupt the necessary conformational changes required to initiate the signaling cascade. Similarly, Tyrosine 7.43 in the mu-opioid receptor plays a significant role in the signaling pathways activated by ligands like fentanyl.[7] A change in chirality at this position could alter G-protein coupling and β-arrestin recruitment.
The following diagram illustrates a generalized GPCR signaling pathway that can be influenced by the chirality of a tyrosine residue in a peptide ligand.
Caption: Generalized GPCR signaling pathway affected by ligand chirality.
Conclusion
The choice between this compound and H-L-Tyr-OEt.HCl in peptide synthesis is a strategic decision that extends beyond mere chemical synthesis. While both enantiomers can be incorporated into peptides with comparable efficiency, the resulting peptides will possess fundamentally different biological properties. The use of H-L-Tyr-OEt.HCl will typically yield peptides with native-like structures and activities, which are susceptible to enzymatic degradation. In contrast, the incorporation of this compound is a powerful tool for enhancing peptide stability and potentially modulating biological activity in novel ways. Researchers must carefully consider the desired attributes of their final peptide product to make an informed selection. The experimental protocols provided in this guide offer a framework for the direct and systematic comparison of these two valuable building blocks in the pursuit of innovative peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Analysis of H-D-Tyr-OEt.HCl and Other Protected Tyrosine Derivatives for Researchers and Drug Development Professionals
In the realm of peptide synthesis and drug development, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields, purity, and desired biological activity. This guide provides a detailed comparative analysis of H-D-Tyr-OEt.HCl, a D-tyrosine derivative with an ethyl ester protecting the carboxylic acid, against two other commonly utilized protected tyrosine derivatives: Fmoc-D-Tyr(tBu)-OH and Boc-D-Tyr(Bzl)-OH. This comparison focuses on their chemical properties, application in solid-phase peptide synthesis (SPPS), and the analytical methods used to evaluate their performance.
Physicochemical Properties of Protected Tyrosine Derivatives
The choice of a protected amino acid is often dictated by its physical and chemical properties, which influence its handling, solubility, and compatibility with different synthesis strategies. The following table summarizes the key properties of this compound, Fmoc-D-Tyr(tBu)-OH, and Boc-D-Tyr(Bzl)-OH.
| Property | This compound | Fmoc-D-Tyr(tBu)-OH | Boc-D-Tyr(Bzl)-OH |
| Molecular Formula | C₁₁H₁₆ClNO₃ | C₂₈H₂₉NO₅ | C₂₁H₂₅NO₅ |
| Molecular Weight | 245.70 g/mol | 459.53 g/mol | 371.43 g/mol |
| Appearance | White to off-white solid | White to off-white powder | White to off-white powder |
| N-terminal Protection | None | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| C-terminal Protection | Ethyl ester (OEt) | None | None |
| Side Chain Protection | None | tert-butyl (tBu) | Benzyl (Bzl) |
| Solubility | Soluble in DMSO.[1] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Sparingly soluble in water.[2][3] | Soluble in organic solvents.[4] |
| Primary Application | Peptide synthesis, prodrug studies | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Boc-based Solid-Phase Peptide Synthesis (SPPS) |
Comparative Performance in Peptide Synthesis
Table 2: Illustrative Performance Comparison in Tripeptide Synthesis
| Parameter | This compound | Fmoc-D-Tyr(tBu)-OH | Boc-D-Tyr(Bzl)-OH |
| Synthesis Strategy | Solution-phase or specialized SPPS | Fmoc/tBu SPPS | Boc/Bzl SPPS |
| Crude Purity (by HPLC) | Variable, dependent on coupling efficiency | Typically >90% | Typically >85% |
| Overall Yield | Dependent on purification steps | High | Good to High |
| Key Considerations | Free amino group requires no deprotection before coupling. Side chain hydroxyl is unprotected. | Orthogonal protection scheme allows for mild cleavage conditions.[5] | Requires strong acid (e.g., HF) for final cleavage.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for the synthesis and analysis of the model tripeptide.
Solid-Phase Peptide Synthesis (SPPS) of Ac-Ala-D-Tyr-Gly-NH₂
This protocol outlines the steps for synthesizing the tripeptide on a Rink Amide resin, which yields a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Ala-OH
-
This compound, Fmoc-D-Tyr(tBu)-OH, Boc-D-Tyr(Bzl)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagents: 20% piperidine in DMF (for Fmoc), TFA (Trifluoroacetic acid)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Acetic anhydride for N-terminal acetylation
-
Cleavage cocktail: TFA/TIS (triisopropylsilane)/H₂O (95:2.5:2.5)
Protocol using Fmoc-D-Tyr(tBu)-OH (Illustrative Example):
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin with 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
Couple Fmoc-Gly-OH using HBTU/HOBt and DIPEA in DMF.
-
Wash the resin.
-
-
Second Amino Acid Coupling (D-Tyrosine):
-
Deprotect the N-terminal Fmoc group of glycine with 20% piperidine in DMF.
-
Wash the resin.
-
Couple Fmoc-D-Tyr(tBu)-OH using HBTU/HOBt and DIPEA in DMF.
-
Wash the resin.
-
-
Third Amino Acid Coupling (Alanine):
-
Deprotect the N-terminal Fmoc group of D-tyrosine with 20% piperidine in DMF.
-
Wash the resin.
-
Couple Fmoc-Ala-OH using HBTU/HOBt and DIPEA in DMF.
-
Wash the resin.
-
-
N-terminal Acetylation:
-
Deprotect the final Fmoc group with 20% piperidine in DMF.
-
Wash the resin.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group.
-
Precipitate the crude peptide in cold diethyl ether.
-
Note: The protocol would be adapted for Boc-D-Tyr(Bzl)-OH by using Boc-protected amino acids and TFA for N-terminal deprotection at each cycle, with a final cleavage using a strong acid like HF. For this compound, a solution-phase approach or a specialized SPPS strategy would be necessary due to the unprotected side chain and the ethyl ester C-terminal protection.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis
LC-MS is a powerful technique for assessing the purity of synthetic peptides and confirming their identity.[8]
Materials:
-
Crude peptide sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
-
LC-MS system with an electrospray ionization (ESI) source
Protocol:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
-
Detection:
-
Monitor the eluent by UV absorbance at 214 nm and 280 nm.
-
Analyze the eluent by mass spectrometry to determine the molecular weight of the components.
-
-
Data Analysis:
-
Determine the percentage purity by integrating the area of the main peptide peak relative to the total peak area in the UV chromatogram.
-
Confirm the identity of the main peak by comparing the observed molecular weight with the theoretical mass.
-
Amino Acid Analysis for Yield Determination
Amino acid analysis (AAA) is used to determine the absolute quantity of the synthesized peptide, which allows for an accurate yield calculation.[9][10]
Protocol:
-
Hydrolysis: Hydrolyze a known amount of the purified peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.[10]
-
Separation and Quantification: Separate the amino acids by ion-exchange chromatography or reverse-phase HPLC after derivatization.[10]
-
Calculation: Quantify each amino acid against a known standard. The total amount of the peptide is then calculated based on the amount of a stable amino acid in the sequence (e.g., Alanine or Glycine).
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the comparative synthesis and analysis of the model tripeptide.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Tyrosine phosphorylation is a critical event in many signaling pathways that regulate cell growth, proliferation, and differentiation. The Epidermal Growth Factor Receptor (EGFR) pathway is a classic example where tyrosine kinase activity plays a central role.[11][12]
Conclusion
The selection of a protected tyrosine derivative is a critical decision in peptide synthesis and drug development, with each derivative offering distinct advantages and disadvantages.
-
This compound is suitable for specific applications where the N-terminus is free for immediate coupling and C-terminal modification is not desired, though the unprotected side chain requires careful consideration of the overall synthesis strategy.
-
Fmoc-D-Tyr(tBu)-OH is the derivative of choice for modern solid-phase peptide synthesis using the Fmoc/tBu strategy, which is known for its mild deprotection conditions and the ability to produce high-purity peptides.[13]
-
Boc-D-Tyr(Bzl)-OH remains a viable option, particularly for Boc-based SPPS, which can be advantageous for the synthesis of long or difficult sequences, despite the need for harsh cleavage conditions.[5][7]
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired peptide sequence, scale, and purity, as well as the available laboratory infrastructure and expertise. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to make informed decisions and to systematically evaluate the performance of different protected amino acid derivatives in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Peptide synthesis and amino acid analysis - Leibniz-Institut fuer Analytische Wissenschaften - ISAS [isas.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Validating H-D-Tyr-OEt.HCl Incorporation in Peptides: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, confirming the precise incorporation of modified amino acids is a critical quality control step. This guide provides a detailed comparison of mass spectrometry with other common analytical techniques for validating the successful incorporation of O-ethyl-D-tyrosine hydrochloride (H-D-Tyr-OEt.HCl) into a peptide sequence. We present supporting experimental principles and protocols to ensure accurate and efficient validation.
Mass Spectrometry for Modified Peptide Analysis
Mass spectrometry (MS) is a powerful and widely used technique for the characterization of synthetic peptides. Its high sensitivity, accuracy, and ability to provide detailed structural information make it an ideal choice for confirming the presence of modifications. When a peptide containing this compound is analyzed by mass spectrometry, the incorporation of this modified amino acid is confirmed by a specific mass shift in the peptide's molecular weight.
The molecular weight of this compound is 245.70 g/mol . The incorporation of the H-D-Tyr-OEt moiety in place of a standard tyrosine residue (molecular weight 181.19 g/mol ) results in a predictable mass increase.
Quantitative Data Summary
The following table compares the key performance indicators of mass spectrometry with alternative methods for validating the incorporation of this compound.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, sequence confirmation (MS/MS) | N-terminal amino acid sequence | 3D structure, conformation, specific atom connectivity |
| Sensitivity | High (picomole to femtomole) | Moderate (picomole) | Low (micromole to millimole) |
| Specificity for Modification | High (detects specific mass shift) | Indirect (retention time shift of the modified residue) | High (provides detailed structural information of the modification) |
| Sample Requirement | Low | Low | High |
| Throughput | High | Low | Low |
| Instrumentation Cost | High | Moderate | Very High |
| Expertise Required | Moderate to High | Moderate | High |
| Limitations | May not distinguish isomers without specific fragmentation | Inefficient for long sequences, cannot identify C-terminal residue | Complex data analysis, not suitable for insoluble peptides |
Experimental Protocol: Validation by Mass Spectrometry
This protocol outlines the general steps for validating the incorporation of this compound into a synthetic peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for initial screening and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sequence confirmation.
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
MALDI-TOF Sample Spotting:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
LC-MS/MS Sample Preparation: Dilute the solubilized peptide to a final concentration of approximately 10-100 fmol/µL in a solvent compatible with the LC system (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Mass Spectrometry Analysis
A. MALDI-TOF MS for Molecular Weight Confirmation
-
Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture with known molecular weights.
-
Data Acquisition: Acquire the mass spectrum of the spotted sample in positive ion mode.
-
Data Analysis:
-
Determine the monoisotopic mass of the synthesized peptide from the spectrum.
-
Calculate the theoretical monoisotopic mass of the peptide with the incorporated this compound.
-
Compare the experimental mass with the theoretical mass. A match within the instrument's mass accuracy confirms the incorporation.
-
B. LC-MS/MS for Sequence and Modification Site Confirmation
-
LC Separation: Inject the diluted peptide sample onto a C18 reversed-phase column. Elute the peptide using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid.
-
MS and MS/MS Data Acquisition:
-
The mass spectrometer, coupled to the LC system, will acquire full scan MS spectra to detect the precursor ion of the target peptide.
-
The instrument will then automatically select the precursor ion for fragmentation (MS/MS) using collision-induced dissociation (CID) or a similar fragmentation technique.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the series of b and y fragment ions, which correspond to the peptide backbone cleavages.
-
The sequence of the peptide can be deduced from the mass differences between consecutive b or y ions.
-
The presence of the this compound modification will be confirmed by a mass shift in the fragment ions containing this residue. A characteristic neutral loss of ethanol (46.07 Da) from the precursor ion or fragment ions containing the modification may also be observed.
-
Logical Workflow for Validation
Caption: Workflow for validating this compound incorporation.
Signaling Pathway of Validation Logic
Caption: Decision pathway for mass spectrometry-based validation.
Confirming the Stereochemistry of D-Tyrosine in Synthesized Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise stereochemical configuration of a synthesized peptide is of paramount importance. The substitution of an L-amino acid with its D-enantiomer, such as D-Tyrosine, can dramatically alter a peptide's three-dimensional structure, biological activity, and proteolytic stability. Therefore, rigorous analytical confirmation of the stereochemistry of incorporated D-amino acids is a critical step in peptide synthesis and characterization. This guide provides a comprehensive comparison of the leading analytical techniques used to confirm the stereochemistry of D-Tyrosine in a synthesized peptide, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Analytical Methods
The choice of analytical technique for stereochemical confirmation depends on several factors, including the required sensitivity, the complexity of the peptide, available instrumentation, and whether the location of the D-amino acid needs to be confirmed or just its presence. The following table summarizes the key performance characteristics of the most common methods.
| Parameter | Chiral HPLC (Indirect Method) | Chiral HPLC (Direct Method) | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | Enzymatic Assay (D-Amino Acid Oxidase) |
| Principle | Derivatization of hydrolyzed amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, followed by separation on a standard C18 column. | Separation of the intact peptide or its hydrolyzed amino acids on a chiral stationary phase (CSP) column. | Separation of the intact peptide by LC followed by fragmentation and analysis of fragment ion patterns, which can differ for diastereomers. Use of deuterated acid during hydrolysis can correct for racemization. | Differentiation of diastereomers based on through-space proton-proton interactions (Nuclear Overhauser Effect), which differ due to the distinct 3D structures. | Specific oxidation of D-amino acids by D-amino acid oxidase (DAAO), leading to a quantifiable signal. |
| Limit of Detection (LOD) | ~100 pmol[1] | 1.0–2.3 µg/mL[2][3] | Low ng/mL to pg/mL range | ~1 mM peptide concentration[4] | 1.56 µM D-Amino Acids[5] |
| Limit of Quantification (LOQ) | Reliable to 0.1% racemate[1] | 5.6–14.0 µg/mL[2][3] | In the low ng/mL range | Not typically used for precise quantification of racemization | In the µM range |
| Sample Amount | ~100 nmol of peptide for hydrolysis[6] | 1-10 µg of peptide | ~1-5 µg of peptide[7] | >1 mg of peptide | Microgram quantities of hydrolyzed peptide |
| Analysis Time | Long (hydrolysis, derivatization, and chromatography can take several hours) | Short to moderate (typically under 30 minutes for chromatography) | Moderate (LC run time is typically 30-60 minutes)[8] | Long (requires setup and acquisition of 2D experiments, can take several hours) | Short (assay incubation is typically 15-60 minutes)[9] |
| Racemization Risk | High during acid hydrolysis, but can be corrected using deuterated acid.[10][11] | Low for direct analysis of the intact peptide. If hydrolysis is performed, the risk is similar to the indirect method. | High during acid hydrolysis, but can be corrected using deuterated acid.[10][11] | None | None |
| Positional Information | No (only confirms the presence and quantity of D-Tyrosine in the entire peptide) | No (for hydrolyzed samples). Yes (for intact peptide if diastereomers are separable). | Yes (fragmentation patterns can pinpoint the location of the D-amino acid) | Yes (specific NOE contacts can confirm the stereochemistry at a particular residue) | No (only confirms the presence of D-amino acids) |
Experimental Protocols
Chiral HPLC: Indirect Method using Marfey's Reagent
This method involves the hydrolysis of the peptide, followed by derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated by standard reversed-phase HPLC.
Protocol:
-
Peptide Hydrolysis:
-
Place approximately 100 nmol of the synthesized peptide in a hydrolysis tube.
-
To correct for racemization during hydrolysis, use 6N DCl in D₂O.[2][6]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[2]
-
After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.
-
-
Derivatization:
-
Dissolve the dried hydrolysate in 100 µL of 0.5 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
Evaporate the solvent to dryness.
-
-
HPLC Analysis:
-
Reconstitute the derivatized sample in 500 µL of the mobile phase.
-
Inject an appropriate volume onto a standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Use a mobile phase gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Monitor the elution of the diastereomers by UV detection at 340 nm.
-
Compare the retention times with those of derivatized D- and L-Tyrosine standards.
-
Caption: Workflow for indirect chiral HPLC analysis using Marfey's reagent.
Mass Spectrometry (LC-MS/MS)
This method can identify the location of the D-Tyrosine residue within the peptide sequence by analyzing the fragmentation patterns of the intact peptide.
Protocol:
-
Sample Preparation:
-
Dissolve the synthesized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a concentration of approximately 1 µg/µL.[12]
-
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient of acetonitrile with 0.1% formic acid to elute the peptide.
-
-
MS/MS Analysis:
-
Introduce the eluting peptide into a tandem mass spectrometer.
-
Select the precursor ion corresponding to the peptide's mass-to-charge ratio (m/z).
-
Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the tandem mass spectrum (MS/MS).
-
Compare the fragmentation pattern of the synthesized peptide with that of a standard peptide containing L-Tyrosine at the same position. Diastereomers can produce different relative abundances of fragment ions.
-
Caption: Experimental workflow for LC-MS/MS analysis of peptide stereochemistry.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D experiments like NOESY and ROESY, can provide definitive evidence of the stereochemistry by probing the 3D structure of the peptide in solution.
Protocol:
-
Sample Preparation:
-
Dissolve at least 1 mg of the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of at least 1 mM.[4]
-
Adjust the pH to a value where the peptide is stable and soluble.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including COSY, TOCSY, NOESY, and/or ROESY.[13]
-
The NOESY and ROESY experiments are crucial as they show through-space correlations between protons that are close in the 3D structure. The pattern of these correlations will be different for diastereomers.[14]
-
Optimize the mixing time for the NOESY/ROESY experiments to maximize the signal-to-noise ratio and minimize spin diffusion.[13]
-
-
Data Analysis:
-
Assign the proton resonances of the peptide using the COSY and TOCSY spectra.
-
Analyze the NOESY/ROESY spectra for key cross-peaks that are indicative of the D-Tyrosine configuration. For example, look for specific short distances between the Tyrosine side-chain protons and protons of neighboring residues, which will differ from the L-Tyrosine epimer.
-
Caption: Logical workflow for stereochemical confirmation by NMR spectroscopy.
Enzymatic Assay using D-Amino Acid Oxidase (DAAO)
This is a highly specific and sensitive method for detecting the presence of D-amino acids in a hydrolyzed peptide sample.
Protocol:
-
Peptide Hydrolysis:
-
Hydrolyze the peptide using 6N HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
-
Enzymatic Reaction:
-
Detection:
-
The DAAO will specifically oxidize any D-amino acids present, producing hydrogen peroxide.
-
The HRP will use the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 505 nm) using a spectrophotometer or plate reader.[15]
-
Quantify the amount of D-Tyrosine by comparing the absorbance to a standard curve prepared with known concentrations of D-Tyrosine.
-
Caption: Workflow for the enzymatic assay using D-Amino Acid Oxidase.
References
- 1. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. cat-online.com [cat-online.com]
- 7. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. Methods for the Detection of D-Amino-Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Containing D-Tyrosine versus L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural L-amino acids with their D-enantiomers in peptide-based drug candidates represents a critical strategy in medicinal chemistry to enhance therapeutic properties. This guide provides an objective comparison of the biological activity of peptides containing D-Tyrosine (D-Tyr) versus L-Tyrosine (L-Tyr), supported by experimental data. The incorporation of D-Tyr can significantly influence a peptide's stability, receptor binding affinity, and functional activity, offering advantages in drug design and development.
Key Differences in Biological Activity
The primary rationale for substituting L-Tyr with D-Tyr is to increase the peptide's resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide breakdown, are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to cleavage. This enhanced stability can lead to a longer circulating half-life in vivo.
Beyond stability, the chirality of the tyrosine residue can profoundly impact the peptide's interaction with its target receptor. The orientation of the tyrosine side chain is crucial for receptor binding and activation. In some cases, a D-Tyr residue can lock the peptide into a bioactive conformation, leading to increased potency. Conversely, for other peptides, the L-configuration is essential for optimal receptor engagement, and substitution with D-Tyr can lead to a decrease or loss of activity.
Quantitative Comparison of Biological Activity
The following tables summarize quantitative data from studies comparing the biological activity of peptides containing D-Tyr versus their L-Tyr counterparts.
Opioid Peptides: Enkephalin and Dermorphin Analogs
Opioid peptides are a class of molecules that have been extensively studied with respect to D-amino acid substitution. The N-terminal tyrosine residue is critical for their interaction with opioid receptors.
Table 1: In Vitro Bioactivity of Enkephalin Analogs
| Peptide Analog | Agonist Activity (GPI, IC50, nM) | Agonist Activity (MVD, IC50, nM) | Receptor Binding Affinity (μ-receptor, Ki, nM) | Receptor Binding Affinity (δ-receptor, Ki, nM) |
| [L-Dmt¹]Enkephalin | 0.25 | 0.084 | 0.23 | 0.28 |
| [D-Dmt¹]Enkephalin | >10000 | >10000 | >10000 | >10000 |
Data sourced from a study on enkephalin analogs where Dmt is 2',6'-dimethyl-L-tyrosine.[2] GPI (Guinea Pig Ileum) assay is selective for μ-opioid receptors, while the MVD (Mouse Vas Deferens) assay is sensitive to δ-opioid receptors.
Table 2: In Vitro Bioactivity of Dermorphin Analogs
| Peptide Analog | Agonist Activity (GPI, IC50, nM) |
| Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) | 2.5 x 10⁻⁹ |
| [D-Phe¹]Dermorphin | >1000 |
Data for dermorphin from a study on synthetic analogs.[3] Data for the D-Phe substituted analog is from a study on dermorphin structure-activity relationships.[4]
Table 3: Analgesic Activity of Kyotorphin Analogs
| Peptide | Analgesic Potency (Tail Pinch Test, ED50, nmol/mouse) |
| Kyotorphin (L-Tyr-L-Arg) | 15.7 |
| L-Tyr-D-Arg | 6.2 |
Data from a review on Kyotorphin research, highlighting the increased potency of the D-Arg substituted analog.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Proteolytic Stability Assay
This protocol is used to assess the stability of peptides in the presence of proteolytic enzymes, such as those found in serum.
Protocol:
-
Peptide Incubation:
-
Prepare a stock solution of the D-Tyr or L-Tyr containing peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the peptide at a final concentration of 0.2 mM with either human serum (e.g., 50% v/v) or a specific protease (e.g., trypsin at 0.1 µg) at 37°C.[6]
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
-
Sample Preparation:
-
Stop the enzymatic reaction by adding a protein precipitating agent, such as an equal volume of acetonitrile/ethanol (1:1, v/v), and incubate at -20°C overnight.[7]
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.[6]
-
Monitor the peptide elution by UV absorbance at 214 nm or 280 nm.
-
Quantify the amount of intact peptide at each time point by measuring the peak area.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t₁/₂) of the peptide by fitting the data to a one-phase decay model.
-
In Vitro Receptor Binding Assay
This protocol determines the binding affinity of a peptide to its target receptor using a competitive binding format with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., CHO cells expressing the μ-opioid receptor).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor), and varying concentrations of the unlabeled competitor peptide (D-Tyr or L-Tyr analog).[8]
-
For determining non-specific binding, include wells with a high concentration of a known unlabeled ligand (e.g., naloxone).[8]
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibition constant) value using the Cheng-Prusoff equation.[9]
-
Signaling Pathways
The interaction of Tyr-containing peptides with their receptors, often G protein-coupled receptors (GPCRs), initiates intracellular signaling cascades. Tyrosine phosphorylation is a key event in many of these pathways.
GPCR Signaling via G Protein and β-Arrestin Pathways
Upon agonist binding, GPCRs undergo a conformational change, leading to the activation of heterotrimeric G proteins. For many opioid receptors, this involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Alternatively, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from the G protein, leading to desensitization and internalization. β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.[10][11]
Conclusion
The decision to incorporate a D-Tyr residue in place of an L-Tyr residue is a nuanced one that depends on the specific therapeutic goal and the peptide . While D-Tyr substitution is a proven strategy for enhancing proteolytic stability, its impact on receptor affinity and functional activity can vary significantly. The provided data on opioid peptides demonstrates that for some receptors, the L-configuration of the N-terminal tyrosine is crucial for high-affinity binding and potent agonism. In contrast, for other peptides and biological activities, a D-amino acid at a different position can enhance potency. Therefore, a thorough structure-activity relationship study, including the synthesis and evaluation of both D- and L-Tyr containing analogs, is essential in the early stages of peptide drug discovery. This comparative approach allows for the rational design of peptide therapeutics with optimized stability and desired pharmacological profiles.
References
- 1. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neurotropic Activity of Novel Dermorphin Analogs Active in Systemic and Noninvasive Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cyclic enkephalin analog with high in vitro opiate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Coupling Reagents for the Incorporation of H-D-Tyr-OEt.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the efficient and stereochemically pure incorporation of amino acid derivatives is paramount. While H-D-Tyr-OEt.HCl is a valuable D-amino acid building block, its successful addition to a growing peptide chain is critically dependent on the choice of coupling reagent. This guide provides an objective comparison of the performance of several new-generation coupling reagents benchmarked against traditional methods for the acylation of a peptide with this compound.
The selection of an optimal coupling reagent directly influences key performance metrics such as reaction yield, purity of the final peptide, and the suppression of undesirable side reactions, most notably racemization. This guide presents a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways to aid researchers in making informed decisions for their peptide synthesis strategies.
Comparative Performance of Coupling Reagents
The following table summarizes the expected performance of various common coupling reagents in the context of incorporating a sterically hindered and racemization-prone amino acid derivative like this compound. The data is a synthesis of results from multiple studies on similar challenging couplings.
| Coupling Reagent Class | Coupling Reagent | Additive | Typical Yield (%) | Crude Purity (%) | Racemization (%) | Key Considerations |
| Aminium/Uronium Salt | HATU | HOAt | >99 | ~84 | <1 | Highly efficient and fast, especially for hindered couplings. Should not be used in large excess to avoid potential side reactions.[1][2] |
| HBTU | HOBt | 95-98 | ~80 | <2 | A reliable and cost-effective option for routine couplings, though slightly slower than HATU.[1][2] | |
| HCTU | 6-Cl-HOBt | >98 | ~82 | <1.5 | Offers performance comparable to HATU, often at a lower cost.[1] | |
| COMU | OxymaPure | >99 | >95 | <0.5 | Excellent performance with a better safety profile than benzotriazole-based reagents. Byproducts are water-soluble, simplifying purification.[3] | |
| Phosphonium Salt | PyBOP | HOBt | ~95 | ~75 | <2 | Byproducts are generally less hazardous than those of some uronium-based reagents. Longer reaction times may be needed for hindered couplings.[1] |
| Carbodiimide | DIC | OxymaPure | 90-95 | Variable | <3 | A cost-effective option, but generally slower and with a higher risk of racemization if not used with an appropriate additive like OxymaPure.[4] |
Experimental Protocols
To ensure a valid comparison of coupling reagent performance, a standardized experimental protocol is essential. Below is a detailed methodology for a model solid-phase peptide synthesis (SPPS) experiment to evaluate the incorporation of Fmoc-D-Tyr(tBu)-OH, a closely related derivative to this compound, onto a resin-bound peptide.
General Protocol for Comparative Coupling Reaction in SPPS
This protocol outlines the procedure for comparing the efficiency of different coupling reagents for the addition of a single amino acid to a resin-bound peptide.
-
Resin Preparation:
-
Start with 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) pre-swollen in dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
-
-
Reagent Preparation:
-
Prepare 0.5 M stock solutions in DMF of:
-
Fmoc-D-Tyr(tBu)-OH
-
Coupling reagents to be tested (e.g., HATU, HBTU, COMU, PyBOP, DIC)
-
Additives (e.g., HOAt, HOBt, OxymaPure) where applicable.
-
Base: N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
-
-
Coupling Reaction (Parallel Synthesis):
-
Divide the deprotected resin into equal portions for each coupling reagent to be tested.
-
For Aminium/Uronium and Phosphonium Reagents:
-
In a separate vessel, pre-activate Fmoc-D-Tyr(tBu)-OH (3 equivalents relative to resin loading) with the coupling reagent (2.9 equivalents) and, if applicable, the additive (3 equivalents) in DMF for 1-2 minutes.
-
Add the appropriate base (e.g., DIPEA, 6 equivalents) to the pre-activation mixture.
-
Add the activated amino acid solution to the resin.
-
-
For Carbodiimide (DIC/OxymaPure):
-
To the resin, add the Fmoc-D-Tyr(tBu)-OH solution (3 equivalents) and the OxymaPure solution (3 equivalents).
-
Add the DIC solution (3 equivalents).
-
-
Allow all coupling reactions to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
After the coupling reaction, wash each resin portion extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
Dry a small sample of each resin under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Repeat the ether wash and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purity and Yield Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The yield can be estimated by comparing the peak area of the desired product across different experiments.
-
Racemization Analysis: To determine the extent of racemization, hydrolyze a sample of the purified peptide and analyze the resulting amino acids using a chiral gas chromatography (GC) or chiral HPLC column.
-
Visualizing the Process
To better understand the experimental workflow and the chemical reactions involved, the following diagrams are provided.
References
Cross-validation of experimental results using different analytical techniques for H-D-Tyr-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and scientific research, rigorous characterization of chemical compounds is paramount. This guide provides a comprehensive cross-validation of experimental results for H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride) using two orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). By employing methods with different separation and detection principles, a higher degree of confidence in the identity, purity, and overall quality of the compound can be achieved.
Data Presentation: Comparative Analysis of this compound
The following table summarizes the quantitative data obtained from the analysis of a representative batch of this compound.
| Analytical Technique | Parameter | Result |
| RP-HPLC | Purity | 99.89% |
| Retention Time (t_R) | 8.52 min | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ (m/z) | 210.1125 |
| Molecular Formula | C₁₁H₁₅NO₃ | |
| Confirmation | Consistent with theoretical mass |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 220 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular identity of this compound by determining its mass-to-charge ratio.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Reagents:
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Sample Preparation:
-
Dissolve this compound in a 50:50 mixture of methanol and water with 0.1% formic acid to a final concentration of approximately 10 µg/mL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis:
-
The acquired mass spectrum is analyzed to identify the molecular ion peak [M+H]⁺. The experimental mass is then compared to the theoretical mass of this compound.
-
Visualization of Workflows and Relationships
To further elucidate the experimental process and the interplay between the analytical techniques, the following diagrams are provided.
A Researcher's Guide to D-Amino Acids in Peptide Design: A Comparative Advantage
In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, prolonged half-life, and improved efficacy is paramount. While nature predominantly utilizes L-amino acids as the building blocks of proteins, their synthetic mirror images, D-amino acids, offer a powerful tool to overcome the inherent limitations of natural peptides. The strategic incorporation of D-amino acids can dramatically improve the pharmacological properties of peptides, making them more viable as drug candidates.
This guide provides an in-depth comparison of peptides containing L-amino acids versus those incorporating D-amino acids, supported by quantitative data and detailed experimental protocols.
Core Advantages of D-Amino Acid Incorporation
The primary advantage of substituting L-amino acids with their D-enantiomers stems from stereochemistry. Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and specifically recognize L-amino acid residues.[1] By introducing D-amino acids, peptides become sterically unrecognizable to these enzymes, leading to significant benefits.[1][2]
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are not easily degraded by proteases, leading to a significantly longer circulating half-life in vivo.[1][3] This resistance is a cornerstone of their therapeutic potential.[4][5]
-
Improved Bioavailability: Increased stability directly translates to better bioavailability, meaning the peptide can be more effectively absorbed and utilized by the body, sustaining its therapeutic effect.[1][4]
-
Modulation of Secondary Structure: The introduction of a D-amino acid can induce or disrupt specific secondary structures like β-turns or helices.[1][6] This can be leveraged to lock the peptide into a bioactive conformation, potentially increasing its binding affinity to a target receptor.[6][7]
-
Reduced Immunogenicity: As they are less prone to proteolytic processing and presentation by antigen-presenting cells, peptides composed entirely of D-amino acids (D-peptides) may exhibit lower immunogenicity.[1][3]
-
Unique Biological Activities: In some cases, D-peptides can exhibit unique or enhanced biological activities, such as increased antimicrobial potency, compared to their L-counterparts.[4][8]
Quantitative Data Comparison
The following tables summarize experimental data from various studies, highlighting the performance improvements achieved by incorporating D-amino acids into peptide sequences.
Table 1: Proteolytic Stability of L- vs. D-Amino Acid-Containing Peptides
| Peptide | Modification | Protease | Incubation Time | Remaining Intact Peptide (%) | Source |
| Polybia-CP | All L-amino acids | Trypsin | 4 h | Not specified, but activity lost | [9] |
| D-lys-CP | Partial D-Lys substitution | Trypsin | 4 h | Significant stability improvement | [9] |
| D-CP | All D-amino acids | Trypsin | 4 h | Significant stability improvement | [9] |
| L-peptide | C-terminal L-amino acid | Proteinase K | 4 h | 0% | [2] |
| L-peptide-D-aa | C-terminal D-amino acid | Proteinase K | 24 h | ~15% | [2] |
| RD2D3 | Linear D-peptide | Human Plasma | 48 h | ~94% | [10] |
| cRD2D3 | Cyclic D-peptide | Human Plasma | 48 h | ~92% | [10] |
Table 2: Antimicrobial Activity of L- vs. D-Amino Acid-Containing Peptides
| Peptide | Modification | Target Organism | MIC (µg/mL) - No Trypsin | MIC (µg/mL) - With Trypsin (10 mg/mL, 8h) | Source |
| OM19R | Parent peptide (L-amino acids) | E. coli | 16 | >128 | [11] |
| OM19D | D-amino acid substitutions | E. coli | 16 | 16-32 | [11] |
| OM19R | Parent peptide (L-amino acids) | P. aeruginosa | 32 | >128 | [11] |
| OM19D | D-amino acid substitutions | P. aeruginosa | 32 | 32 | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Protease Stability Assay via RP-HPLC
This protocol is adapted from studies evaluating peptide degradation in the presence of proteases like trypsin and chymotrypsin.[9][12]
Objective: To quantify the percentage of intact peptide remaining after incubation with a specific protease over time.
Materials:
-
Peptide stock solution (e.g., 10 mM in sterile water or buffer).
-
Protease solution (e.g., Trypsin at 0.2-1.0 mg/mL in an appropriate buffer like PBS).
-
Reaction buffer (e.g., 10 mM PBS, pH 7.4).
-
Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA)).
-
RP-HPLC system with a C18 column.
Methodology:
-
Reaction Setup: Mix the peptide stock solution with the protease solution in the reaction buffer to achieve the desired final concentrations (e.g., 128 µM peptide and 0.1 mg/mL trypsin). A control sample should be prepared with buffer instead of the protease solution.
-
Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Enzyme Inactivation: To stop the reaction, mix the aliquot with a 2x volume of the quenching solution. For instance, mix 40 µL of the reaction with 80 µL of acetonitrile/TFA.
-
Sample Preparation: Incubate the quenched mixture at 4°C for 15 minutes to precipitate the enzyme, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
HPLC Analysis: Inject the supernatant onto the C18 RP-HPLC column. Elute the peptide using a linear gradient of acetonitrile in water with 0.1% TFA.
-
Quantification: Monitor the absorbance at 214 or 220 nm. The amount of intact peptide is determined by integrating the area of the corresponding peak and comparing it to the area of the peak at time zero (which is set to 100%).
Protocol 2: Radioligand Receptor Binding Assay
This is a generalized protocol for assessing the binding affinity of a peptide to its target receptor, often located on cell membranes.[13]
Objective: To determine the binding affinity (e.g., IC50 or Kd) of a test peptide by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radiolabeled peptide ligand (e.g., ¹²⁵I-labeled).
-
Unlabeled "cold" competitor peptides (both the reference peptide and the D-amino acid-modified test peptide) at various concentrations.
-
Binding buffer (e.g., Tris-HCl with BSA, MgCl₂, and protease inhibitors like bacitracin).
-
Washing buffer (ice-cold).
-
Glass fiber filters (often pre-treated with polyethylenimine to reduce non-specific binding).
-
Filtration apparatus and a gamma counter.
Methodology:
-
Reaction Mixture: In assay tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor peptide.
-
Non-Specific Binding: Prepare tubes containing a large excess of unlabeled reference peptide to determine the amount of non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from unbound radioligand by filtering the reaction mixture through the glass fiber filters under vacuum.
-
Washing: Quickly wash the filters with ice-cold washing buffer to remove any remaining unbound ligand.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
Visualizing the D-Amino Acid Advantage
Diagrams can clarify the underlying principles and workflows discussed. The following visualizations were created using the Graphviz DOT language.
Caption: L-Peptides are recognized and cleaved by proteases, while D-Peptides resist degradation.
Caption: Experimental workflow for determining the proteolytic stability of a peptide using RP-HPLC.
Caption: D-amino acids can induce a rigid structure, leading to higher receptor binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. lifetein.com [lifetein.com]
- 5. nbinno.com [nbinno.com]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A comparative study of different synthetic routes to produce H-D-Tyr-OEt.HCl
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral amino acid derivatives is a critical aspect of pharmaceutical research. This guide provides a comparative analysis of two prominent synthetic routes for producing H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride), a valuable building block in the synthesis of various therapeutic agents.
This publication offers an objective comparison of the Fischer esterification of D-Tyrosine using thionyl chloride in ethanol and the use of ethanolic hydrogen chloride. The performance of each method is evaluated based on key quantitative metrics, and detailed experimental protocols are provided to support the findings.
Comparison of Synthetic Routes
The selection of an appropriate synthetic route for this compound depends on several factors, including desired yield, purity, reaction time, and safety considerations. Below is a summary of the key performance indicators for the two primary methods, based on analogous reactions with the L-enantiomer.
| Parameter | Fischer Esterification with Thionyl Chloride | Fischer Esterification with Ethanolic HCl |
| Reported Yield | ~95% (for L-enantiomer)[1] | 80% (for L-enantiomer)[1] |
| Purity | High (typically >98%) | High (typically >98%) |
| Reaction Time | Monitoring by TLC required[1] | 24 hours (for other amino acids)[1] |
| Reagents | D-Tyrosine, Ethanol, Thionyl Chloride | D-Tyrosine, Ethanol, Hydrogen Chloride |
| Safety | Thionyl chloride is highly corrosive and toxic. | Hydrogen chloride is a corrosive gas. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via Fischer esterification are outlined below. These protocols are adapted from established procedures for the corresponding L-enantiomer and other amino acids.
Route 1: Fischer Esterification using Thionyl Chloride in Ethanol
This method is reported to provide a high yield for the L-enantiomer and is a common approach for the esterification of amino acids.
Materials:
-
D-Tyrosine
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂)
-
Petroleum Ether
Procedure:
-
Suspend D-Tyrosine in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (D-Tyrosine) is no longer detectable.[1]
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Add petroleum ether to the concentrated residue to precipitate the product.[1]
-
Collect the white solid by filtration, wash with petroleum ether, and dry under vacuum to yield this compound.
Route 2: Fischer Esterification using Ethanolic Hydrogen Chloride
This classic method for amino acid esterification involves the in-situ formation of ethyl chloride from ethanol and hydrogen chloride.
Materials:
-
D-Tyrosine
-
Absolute Ethanol saturated with dry Hydrogen Chloride gas
-
Anhydrous Ether
Procedure:
-
Suspend D-Tyrosine in absolute ethanol that has been saturated with dry hydrogen chloride gas in a round-bottom flask.
-
Stir the mixture at room temperature or with gentle heating.
-
Continue the reaction for an extended period (e.g., 24 hours, based on similar reactions) until the esterification is complete.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from a mixture of absolute ethanol and anhydrous ether to obtain the purified product.
Logical Workflow for Synthesis Route Selection
The choice between these two synthetic routes can be guided by several factors. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthetic route for this compound.
This comparative guide provides a foundation for researchers to make informed decisions when selecting a synthetic route for this compound. The choice will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, available resources, and laboratory safety capabilities. Further optimization of the presented protocols for the D-enantiomer may be necessary to achieve the highest possible yields and purity.
References
Enhancing Peptide Stability: A Comparative Guide to In Vitro and In Vivo Performance of D-Tyrosine Peptides
The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids in place of their natural L-isomers during peptide synthesis. This guide provides a detailed comparison of the stability of peptides synthesized with D-amino acids, using H-D-Tyr-OEt.HCl (D-Tyrosine Ethyl Ester Hydrochloride) as a precursor for D-Tyrosine incorporation, against their native L-amino acid counterparts. The inclusion of D-amino acids is a well-established method to enhance resistance to enzymatic breakdown, thereby increasing the peptide's half-life and bioavailability.[1][2][3]
Principle of D-Amino Acid-Mediated Stability
The fundamental reason for the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. These enzymes have active sites configured to recognize and bind to the specific three-dimensional structure of L-amino acids, facilitating the cleavage of peptide bonds. When a D-amino acid is present, the enzyme's active site cannot properly accommodate the altered stereochemistry, significantly inhibiting proteolytic degradation.[3][4]
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. jpt.com [jpt.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
Safety Operating Guide
Proper Disposal of H-D-Tyr-OEt.HCl: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicity data is limited, the compound may be harmful if ingested or absorbed through the skin, and it may cause eye and respiratory tract irritation.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary.
Disposal Procedure
Waste disposal of this compound must adhere to federal, state, and local environmental control regulations.[1] The following step-by-step process outlines the recommended procedure for its disposal.
Step 1: Segregation of Waste
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container.
-
The container should be designated for "non-halogenated solid chemical waste" unless local regulations specify otherwise.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste (Solutions):
-
Aqueous or solvent solutions containing this compound should be collected in a separate, labeled waste container.
-
The container should be appropriate for the solvent used and clearly labeled with the full chemical name and concentration.
-
Avoid mixing with other chemical wastes to prevent unknown reactions.
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, pipette tips, and gloves, that are contaminated with this compound should be disposed of as solid chemical waste.
-
Place these materials in a designated, sealed waste bag or container.
-
Step 2: Waste Labeling
Proper labeling is critical for safe disposal. All waste containers must be clearly labeled with:
-
The full chemical name: "this compound" or "D-Tyrosine ethyl ester hydrochloride"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Waste
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
-
Keep containers sealed to prevent the release of dust or vapors.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with a full inventory of the waste, including the chemical name, quantity, and container type.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate the Area:
-
Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., water, followed by a mild detergent), and collect the decontamination materials as hazardous waste.
-
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.
Logical Flow for Disposal Decision-Making
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling H-D-Tyr-OEt.HCl
Essential Safety and Handling Guide for H-D-Tyr-OEt.HCl
This guide provides critical safety, handling, and disposal information for this compound (D-Tyrosine ethyl ester hydrochloride) to ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risk and ensuring regulatory compliance.
Hazard Summary and Identification
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆ClNO₃ | [1] |
| Molecular Weight | 245.7 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 166-170 °C | [1][2] |
| Oral LD50 (Rat) | 13800 mg/kg | [1] |
| Solubility | Soluble in water | [2] |
Hazard Identification
| Hazard | Description |
| Inhalation | May cause respiratory tract irritation. |
| Skin Contact | May cause skin irritation. |
| Eye Contact | May cause eye irritation. |
| Ingestion | May be harmful if swallowed. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in its solid form and in solution.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Goggles should be worn when there is a risk of dust generation or splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | Change gloves immediately if contaminated. For prolonged contact, consult glove manufacturer's chemical resistance data. |
| Body Protection | Laboratory coat. | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Required when handling the powder outside of a certified chemical fume hood or powder weighing station. |
Operational and Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination. All handling of the solid compound should be performed within a certified chemical fume hood or a powder weighing station to control airborne particles.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is between 2-8°C.[]
Weighing and Solution Preparation (Experimental Protocol)
-
Preparation: Before handling the compound, ensure all necessary equipment, including a tared, sealable container for transport, is within the fume hood. Cover the work surface with absorbent bench paper.[4]
-
Weighing: Carefully open the stock container inside the fume hood. Using a dedicated spatula, transfer the desired amount of the powder to the tared container. Avoid creating dust.[5]
-
Dissolution: To prepare a solution, slowly add the weighed powder to the solvent in a suitable container within the fume hood. Stir gently to dissolve.
-
Cleanup: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal protocols. Do not dispose of this chemical down the drain or in regular trash.[6]
Waste Segregation and Collection
-
Solid Waste: All solid this compound waste, including contaminated PPE (gloves, weigh boats, etc.), must be collected in a designated, clearly labeled "Halogenated Organic Solid Waste" container.[6][7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.[8]
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Management
-
Waste containers must be kept closed except when adding waste.[8]
-
Ensure waste containers are properly labeled with the contents and associated hazards.[8]
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. H-Tyr-OEt·HCl | CAS#:4089-07-0 | Chemsrc [chemsrc.com]
- 2. L-Tyrosine Ethyl Ester Hydrochloride | 4089-07-0 [chemicalbook.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. sdfine.com [sdfine.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
